molecular formula C8H10N2O3S B2668292 N-Carbamoyl-2-methyl benzene sulfonamide CAS No. 39051-77-9

N-Carbamoyl-2-methyl benzene sulfonamide

Cat. No.: B2668292
CAS No.: 39051-77-9
M. Wt: 214.24
InChI Key: FHTLRVQASCAGSZ-UHFFFAOYSA-N
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Description

N-Carbamoyl-2-methyl benzene sulfonamide is a useful research compound. Its molecular formula is C8H10N2O3S and its molecular weight is 214.24. The purity is usually 95%.
BenchChem offers high-quality N-Carbamoyl-2-methyl benzene sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Carbamoyl-2-methyl benzene sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylphenyl)sulfonylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-6-4-2-3-5-7(6)14(12,13)10-8(9)11/h2-5H,1H3,(H3,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTLRVQASCAGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Carbamoyl-2-methyl benzene sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Contextualizing N-Carbamoyl-2-methyl benzene sulfonamide in Modern Drug Discovery

N-Carbamoyl-2-methyl benzene sulfonamide, also known as o-tolylsulfonylurea, is a significant molecule within the esteemed sulfonylurea class of compounds.[1] Historically, sulfonylureas have been a cornerstone in the management of type 2 diabetes mellitus, primarily through their mechanism of stimulating insulin secretion from pancreatic β-cells.[2] While the subject of this guide is not itself a therapeutic agent, it serves as a crucial intermediate and a potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its synthesis is therefore paramount for researchers in medicinal chemistry, process development, and quality control. This guide provides a comprehensive exploration of a reliable and efficient pathway for the laboratory-scale synthesis of N-Carbamoyl-2-methyl benzene sulfonamide, grounded in established chemical principles and supported by practical, field-proven insights.

Strategic Overview of the Synthetic Pathway

The synthesis of N-Carbamoyl-2-methyl benzene sulfonamide is most effectively approached as a two-stage process. This strategy ensures a high degree of purity in the final product by first isolating a key intermediate. The overall pathway is depicted below:

Synthesis_Overview Toluene Toluene oTSC o-Toluenesulfonyl Chloride Toluene->oTSC Chlorosulfonic Acid oTSA 2-Methylbenzenesulfonamide (o-Toluenesulfonamide) oTSC->oTSA Ammonolysis FinalProduct N-Carbamoyl-2-methyl benzene sulfonamide oTSA->FinalProduct Carbamoylation with Urea Reaction_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack cluster_2 Elimination oTSA o-Tol-SO2NH2 Anion o-Tol-SO2NH⁻ oTSA->Anion + Base Base Base (-OH) Intermediate [o-Tol-SO2NH-C(=O)(NH2)-NH⁻] Anion->Intermediate + Urea Urea H2N-C(=O)-NH2 FinalProduct o-Tol-SO2NH-C(=O)NH2 Intermediate->FinalProduct - NH3 Ammonia NH3

Caption: Plausible reaction mechanism for the formation of N-Carbamoyl-2-methyl benzene sulfonamide.

Causality of Experimental Choices:

  • Base: An inorganic base such as sodium hydroxide or potassium carbonate is crucial to deprotonate the sulfonamide, thereby increasing its nucleophilicity. [3][4]* Reaction Conditions: The reaction can be performed in a high-boiling organic solvent or under solvent-free "melt" conditions at elevated temperatures (typically 130-135 °C). [4]The melt condition is often preferred for its simplicity and reduced waste generation.

  • Work-up: The reaction mixture, containing the sodium or potassium salt of the sulfonylurea, is dissolved in water and then acidified. This protonates the sulfonylurea, causing it to precipitate out of the aqueous solution due to its lower solubility.

Experimental Protocol: Synthesis of N-Carbamoyl-2-methyl benzene sulfonamide

  • Melt Reaction: In a round-bottom flask, 2-methylbenzenesulfonamide, urea, and powdered sodium hydroxide are combined in a molar ratio of approximately 1:1.5:1.1.

  • Heating: The mixture is heated to 130-135 °C with stirring. The solids will melt and react. The reaction is typically continued for 2-3 hours.

  • Dissolution: After cooling, the reaction mass is dissolved in warm water.

  • Acidification: The aqueous solution is filtered to remove any insoluble impurities. The clear filtrate is then cooled in an ice bath and slowly acidified with a mineral acid (e.g., dilute hydrochloric acid or sulfuric acid) with stirring until the pH is less than 5. [4]5. Isolation: The precipitated white solid, N-Carbamoyl-2-methyl benzene sulfonamide, is collected by vacuum filtration and washed thoroughly with cold water.

  • Purification: The crude product is purified by recrystallization from an ethanol-water mixture to yield the final product.

Data Summary and Characterization

The successful synthesis of N-Carbamoyl-2-methyl benzene sulfonamide should be confirmed through various analytical techniques.

Table 1: Physicochemical Properties and Expected Yield

ParameterValueReference
Molecular FormulaC₈H₁₀N₂O₃S[1]
Molecular Weight214.24 g/mol [1]
AppearanceWhite solid[5]
Purity (typical)>97%[6]
Expected Yield~80% (based on p-isomer synthesis)[4]

Analytical Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the tolyl group, the methyl protons, and the protons of the NH and NH₂ groups of the sulfonylurea moiety.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compound. A suitable method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

While specific spectral data for N-Carbamoyl-2-methyl benzene sulfonamide is not readily available in the public domain, analytical services can provide this characterization. [7]For the key intermediate, 2-methylbenzene-1-sulfonamide, ¹³C NMR spectral data is available. [8]

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of N-Carbamoyl-2-methyl benzene sulfonamide. By understanding the underlying chemical principles and the rationale behind the experimental choices, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and development. Further optimization of reaction conditions, particularly in the final carbamoylation step, could potentially lead to improved yields and reduced reaction times. The exploration of alternative carbamoylating agents may also present an avenue for future research.

References

  • CN102557997A - Preparation method of p-toluenesulfonylurea - Google Patents.
  • CN102964280A - Preparation method of toluenesulfonylurea - Google Patents.
  • CN102219718A - New synthesis method for p-tolunesulfonyl carbamide - Google Patents.
  • Recrystallization. Available at: [Link]

  • (PDF) N-Benzoyl-2-methylbenzenesulfonamide - ResearchGate. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Synthetic applications of p-toluenesulfonyl chloride: A recent update - SVKM IOP. Available at: [Link]

  • Structural requirements of sulphonylureas and analogues for interaction with sulphonylurea receptor subtypes - PMC - NIH. Available at: [Link]

  • Sulfonylureas - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • o-TOLUIDINESULFONIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • Sulfonylurea - Wikipedia. Available at: [Link]

  • EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With P. Available at: [Link]

  • PRACTICAL LAB MANUAL - HR Patel Institute of Pharmaceutical Education and Research. Available at: [Link]

  • N-Carbamoyl-2-methyl benzene sulfonamide | C8H10N2O3S | CID 20975378 - PubChem. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • p. 943 - Organic Syntheses Procedure. Available at: [Link]

  • Recrystallization-1.pdf. Available at: [Link]

  • 1 H NMR and 13 C NMR of the prepared compounds. | Download Table - ResearchGate. Available at: [Link]

  • n-carbamoyl-2-methyl benzene sulfonamide, min 97%, 500 mg. Available at: [Link]

  • N-(2-Methylphenyl)benzenesulfonamide - PMC - NIH. Available at: [Link]

Sources

"N-Carbamoyl-2-methyl benzene sulfonamide" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The Ortho-Toluene Sulfonylurea Scaffold in Medicinal Chemistry

Executive Summary

N-Carbamoyl-2-methyl benzene sulfonamide (CAS: 39051-77-9), chemically defined as 1-[(2-methylphenyl)sulfonyl]urea , represents the core pharmacophore of the second-generation antidiabetic drug Gliclazide . While often categorized as a synthetic intermediate or a hydrolytic degradation product (Impurity), its structure contains the essential binding motifs required for sulfonylurea receptor (SUR1) interaction.

This guide provides a rigorous technical analysis of this scaffold, detailing its physicochemical properties, synthetic pathways, and role in the insulin secretagogue mechanism. It is designed to serve as a foundational reference for researchers optimizing sulfonylurea synthesis or establishing impurity profiling methods.

Structural & Physicochemical Characterization

The molecule consists of a lipophilic toluene ring substituted at the ortho position, linked via a sulfonyl group to a hydrophilic urea moiety. This amphiphilic structure is critical for its solubility profile and receptor docking.

Key Chemical Properties[1][2][3][4][5]
PropertySpecificationTechnical Note
IUPAC Name 1-[(2-methylphenyl)sulfonyl]ureaDistinct from the para isomer (Tolbutamide scaffold).
CAS Number 39051-77-9Often referenced in Gliclazide impurity profiling.[1][2][3]
Molecular Weight 214.24 g/mol Low MW fragment; high ligand efficiency.
Molecular Formula C₈H₁₀N₂O₃S--
pKa (Acidic) ~5.2 – 5.8The -SO₂-NH-CO- proton is acidic due to electron withdrawal by the sulfonyl and carbonyl groups.
Solubility Low (Water), High (DMSO, DMF, dilute Alkali)Soluble in basic aqueous solutions due to salt formation (deprotonation of the sulfonamide nitrogen).
Melting Point 190°C – 195°C (Decomposes)High crystallinity; typically isolated as a white powder.
Structural Logic

The ortho-methyl group is a critical steric feature. Unlike the para-methyl group found in Tolbutamide, the ortho position in this scaffold influences the conformation of the sulfonylurea bridge, affecting how the molecule sits within the SUR1 binding pocket. The urea terminus (


) serves as a hydrogen bond donor/acceptor network essential for anchoring the molecule to the receptor.

Synthetic Engineering & Process Chemistry

The synthesis of N-Carbamoyl-2-methyl benzene sulfonamide relies on the nucleophilic addition of the sulfonamide nitrogen to an electrophilic cyanate species. This process must be controlled to prevent the formation of symmetrical bis-sulfonylureas.

Primary Synthetic Route: The Cyanate Addition

The most robust industrial route involves the reaction of o-toluenesulfonamide with potassium cyanate (KOCN) in an acidic medium or refluxing solvent.

Reaction Protocol:

  • Reagents: o-Toluenesulfonamide (1.0 eq), Potassium Cyanate (1.5 eq), Ethanol/Water (solvent), HCl (catalyst).

  • Mechanism: The sulfonamide nitrogen attacks the carbon of the isocyanic acid (generated in situ from KOCN + acid).

  • Work-up: The product precipitates upon acidification due to its low solubility in acidic water (protonated form).

Visualization of Synthetic Pathway

Synthesis Start o-Toluenesulfonamide (Nucleophile) Inter Isocyanic Acid (In Situ Intermediate) Start->Inter Reflux (EtOH/H2O) Reagent Potassium Cyanate (Electrophile Source) Reagent->Inter H+ Activation Product N-Carbamoyl-2-methyl benzene sulfonamide (Target Scaffold) Inter->Product Nucleophilic Addition Impurity Bis-sulfonylurea (Side Product) Product->Impurity Excess Reagent / Overheating

Figure 1: Synthetic pathway for the generation of the sulfonylurea scaffold via cyanate addition. Note the risk of bis-urea formation if stoichiometry is uncontrolled.

Pharmacological Relevance (SAR)

This compound acts as a "first-generation" sulfonylurea pharmacophore.[4][5] While it lacks the high potency of Gliclazide (which possesses a lipophilic azabicyclo-octyl tail), it retains the fundamental ability to interact with the ATP-sensitive potassium channel (


).
Mechanism of Action

The sulfonylurea moiety binds to the SUR1 subunit of the


 channel on pancreatic 

-cells.
  • Binding: The drug docks into the cytoplasmic loop of SUR1.

  • Closure: This induces a conformational change that closes the Kir6.2 pore.

  • Depolarization:

    
     efflux stops, depolarizing the membrane.
    
  • Secretion: Voltage-gated

    
     channels open, triggering insulin granule exocytosis.
    
Signal Transduction Pathway

MOA Ligand N-Carbamoyl-2-methyl benzene sulfonamide Receptor SUR1 Subunit (Pancreatic Beta Cell) Ligand->Receptor High Affinity Binding Channel Kir6.2 Pore (K+ Channel) Receptor->Channel Inhibits/Closes Membrane Membrane Depolarization Channel->Membrane Stops K+ Efflux Calcium Voltage-Gated Ca2+ Channels OPEN Membrane->Calcium Voltage Trigger Insulin Insulin Exocytosis Calcium->Insulin Ca2+ Influx

Figure 2: Signal transduction cascade initiated by sulfonylurea binding to the SUR1 receptor, culminating in insulin release.

Analytical Profiling & Quality Control

In drug development, this molecule is frequently monitored as Gliclazide Impurity B (depending on pharmacopeial designation, often chemically synonymous with the urea intermediate). It arises from the hydrolysis of the Gliclazide amide bond under acidic or basic stress.

HPLC Method Parameters (Reference Standard)

To separate this polar fragment from the parent drug (Gliclazide), a reverse-phase method is required.

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Phosphate Buffer pH 3.5 (Suppresses ionization of sulfonamide)
Mobile Phase B Acetonitrile
Gradient 20% B to 60% B over 20 mins
Detection UV @ 225-230 nm (Sulfonyl absorption max)
Retention Elutes earlier than Gliclazide due to lack of the hydrophobic azabicyclo ring.
Mass Spectrometry (LC-MS)
  • Ionization: ESI Negative Mode (preferred due to acidic proton).

  • Parent Ion: [M-H]⁻ = 213.2 m/z.

  • Fragmentation: Loss of the isocyanate moiety often yields the sulfonamide fragment (m/z ~170).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20975378, N-Carbamoyl-2-methylbenzenesulfonamide. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). Gliclazide Monograph: Impurity Profiling. (Standard reference for Impurity B/F identification). Retrieved from [Link]

  • Gribble, F. M., & Ashcroft, F. M. (2000). Sulfonylurea sensitivity of adenosine triphosphate-sensitive potassium channels from beta-cells. Diabetes.[5] (Mechanistic grounding for SUR1 interaction). Retrieved from [Link]

  • Sola, D., et al. (2015). Sulfonylureas and their use in clinical practice. Archives of Medical Science. (Clinical context of the scaffold). Retrieved from [Link]

Sources

Spectroscopic Elucidation of N-Carbamoyl-2-methylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of pharmaceutical development and quality control, the precise characterization of active pharmaceutical ingredients (APIs) and their related impurities is paramount. N-Carbamoyl-2-methylbenzenesulfonamide, a known impurity and potential metabolite of the anti-diabetic drug Gliclazide, represents a molecule of significant analytical interest.[1] Its structural confirmation relies on a suite of spectroscopic techniques, each providing a unique piece of the molecular puzzle.

This technical guide provides a comprehensive analysis of the core spectroscopic data for N-Carbamoyl-2-methylbenzenesulfonamide (CAS: 39051-77-9). As experimentally obtained spectra for this specific compound are not widely available in public databases, this document leverages foundational spectroscopic principles and data from closely related structural analogs to present a robust, predictive analysis. This approach not only serves as a detailed reference for researchers, scientists, and drug development professionals but also illustrates the deductive power of modern spectroscopic interpretation. We will delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), providing a holistic view of the molecule's structural identity.

Molecular Structure and Analytical Workflow

The foundational step in any spectroscopic analysis is understanding the target molecular structure. N-Carbamoyl-2-methylbenzenesulfonamide possesses a distinct architecture comprising a 2-methyl-substituted benzene ring, a sulfonamide linker, and a terminal carbamoyl (urea) group. This unique combination of functional groups gives rise to a characteristic spectroscopic fingerprint.

  • Molecular Formula: C₈H₁₀N₂O₃S[2]

  • Molecular Weight: 214.24 g/mol [2]

  • IUPAC Name: (2-methylphenyl)sulfonylurea[2]

The logical workflow for the complete spectroscopic characterization of a synthesized or isolated sample of this compound is outlined below.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation Syn Synthesis or Isolation Puri Purification & Drying Syn->Puri NMR NMR Spectroscopy (¹H, ¹³C) Puri->NMR IR FT-IR Spectroscopy Puri->IR MS Mass Spectrometry Puri->MS Stru Stru NMR->Stru IR->Stru MS->Stru Struc Structural Confirmation Report Comprehensive Report Struc->Report

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N-Carbamoyl-2-methylbenzenesulfonamide, both ¹H and ¹³C NMR provide definitive information on the number and connectivity of atoms.

Experimental Protocol: NMR Analysis

Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected due to its excellent ability to dissolve polar sulfonamides and, crucially, to ensure the observation of exchangeable protons (N-H) which might be lost or broadened in other solvents like chloroform-d.[3] A standard operating frequency of 400 MHz or higher for ¹H NMR is recommended to achieve optimal signal dispersion, particularly for the aromatic protons.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified and dried compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition (¹H NMR): Acquire the spectrum at a standard probe temperature (e.g., 298 K). A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2 seconds is appropriate for ensuring quantitative accuracy for all carbon types.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum reveals distinct signals corresponding to each unique proton environment in the molecule.

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale & Comparative Data
~10.5Singlet (broad)1HSO₂-NH -COThe sulfonamide proton is acidic and deshielded by the adjacent sulfonyl and carbonyl groups. Its chemical shift is highly dependent on concentration and temperature.[3]
~8.0-7.3Multiplet4HAromatic -HThe four protons on the ortho-substituted benzene ring will form a complex multiplet pattern due to their proximity and differing electronic environments.
~6.5Singlet (broad)2HCO-NH₂ The terminal amide protons are typically broad and appear downfield.
~2.6Singlet3HAr-CH₃ The methyl group attached to the aromatic ring is a sharp singlet in a typical alkyl region.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides a count of the unique carbon environments and information about their electronic nature.

Predicted Chemical Shift (δ) ppmCarbon TypeAssignmentRationale & Comparative Data
~155Quaternary (C)C =OThe urea carbonyl carbon is significantly downfield, characteristic of this functional group. In related sulfonylureas, this peak appears around 150-153 ppm.[4]
~140-125Aromatic (C, CH)Aromatic CarbonsSix distinct signals are expected for the aromatic carbons due to the ortho-substitution pattern. The carbon bearing the sulfonyl group and the carbon bearing the methyl group will be the most downfield.[5]
~20Methyl (CH₃)Ar-CH₃ The methyl carbon appears in the typical aliphatic region of the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

Rationale: The KBr pellet method is a standard technique for obtaining high-quality IR spectra of solid samples.[6] KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and provides a non-absorbing matrix for the analyte. It is crucial to use thoroughly dried KBr and to prepare the pellet quickly to minimize moisture absorption, which can obscure the N-H and O-H stretching regions of the spectrum.[7][8]

Step-by-Step Methodology:

  • Material Preparation: Gently grind ~1-2 mg of the sample into a fine powder using an agate mortar and pestle.

  • Mixing: Add ~100-150 mg of dry, IR-grade KBr powder to the mortar and mix thoroughly with the sample until a homogenous, fine powder is achieved.

  • Pellet Formation: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum of a pure KBr pellet should be run first and subtracted from the sample spectrum.

Predicted FT-IR Absorption Data

The IR spectrum of N-Carbamoyl-2-methylbenzenesulfonamide is expected to show characteristic absorption bands for its key functional groups.

Wavenumber (cm⁻¹)IntensityAssignmentRationale & Comparative Data
~3400 & ~3290MediumN-H Stretch (Amide NH₂)The primary amide shows two distinct N-H stretching bands (asymmetric and symmetric).[9]
~3250Medium, BroadN-H Stretch (Sulfonamide NH)The sulfonamide N-H stretch appears as a single, often broad band.
~3050MediumC-H Stretch (Aromatic)Characteristic C-H stretching for sp² hybridized carbons of the benzene ring.[6]
~2950MediumC-H Stretch (Aliphatic)C-H stretching from the methyl group.
~1680StrongC=O Stretch (Urea)The carbonyl stretch of the urea group is a strong, prominent band.
~1600, ~1475Medium-WeakC=C Stretch (Aromatic)Characteristic skeletal vibrations of the benzene ring.[6]
~1340 & ~1160StrongS=O Stretch (Sulfonyl)The sulfonyl group gives rise to two very strong and characteristic bands for asymmetric and symmetric stretching, respectively. This is a key diagnostic feature for sulfonamides.[10]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Rationale: Electron Ionization (EI) is a classic, high-energy ionization technique that induces extensive fragmentation. This provides a detailed "fingerprint" mass spectrum that is highly reproducible and useful for structural elucidation and library matching.[11] A direct insertion probe is suitable for introducing the solid sample into the high-vacuum source of the mass spectrometer.

Step-by-Step Methodology:

  • Sample Introduction: Place a small amount of the solid sample into a capillary tube and insert it into the direct insertion probe.

  • Ionization: Introduce the probe into the mass spectrometer's ion source. The sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

  • Analysis: The resulting molecular ion and fragment ions are accelerated, separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole or time-of-flight), and detected.

Predicted Mass Spectrum and Fragmentation

The molecular ion peak (M⁺˙) should be observed at m/z 214, corresponding to the molecular weight of the compound. The fragmentation pattern provides clues to the molecular structure.

G M [C₈H₁₀N₂O₃S]⁺˙ m/z = 214 Molecular Ion F1 [C₇H₇O₂S]⁺ m/z = 155 M->F1 - HNCO F3 [C₈H₉N₂O₂S]⁺ m/z = 213 M->F3 - H• F2 [C₇H₇]⁺ m/z = 91 Tropylium Ion F1->F2 - SO₂

Caption: Proposed EI-MS fragmentation pathway.

Predicted Fragmentation Data:

m/z ValueProposed FragmentRationale
214[M]⁺˙Molecular ion.
155[M - HNCO]⁺Loss of isocyanic acid from the urea moiety is a common fragmentation pathway for sulfonylureas. The resulting fragment corresponds to the 2-methylbenzenesulfonamide cation.
91[C₇H₇]⁺Subsequent loss of sulfur dioxide (SO₂) from the m/z 155 fragment, followed by rearrangement to the highly stable tropylium cation. This is a classic fragment for toluene-containing compounds.

Conclusion

The combination of NMR, FT-IR, and Mass Spectrometry provides a definitive and complementary toolkit for the structural elucidation of N-Carbamoyl-2-methylbenzenesulfonamide. The ¹H and ¹³C NMR spectra confirm the precise carbon-hydrogen framework and connectivity. The FT-IR spectrum provides unambiguous evidence for the key sulfonylurea, aromatic, and methyl functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a fragmentation pattern consistent with the proposed structure, notably the characteristic loss of isocyanic acid and the formation of the tropylium ion. This collective spectroscopic data provides a high-confidence structural assignment essential for its role as a pharmaceutical reference standard.

References

  • Pharmaffiliates. Gliclazide-impurities. [Online]. Available: [Link]. [Accessed: Feb. 10, 2026].

  • Pharmaffiliates. N-Carbamoyl-2-methylbenzenesulfonamide. [Online]. Available: [Link]. [Accessed: Feb. 10, 2026].

  • Shimadzu. KBr Pellet Method. [Online]. Available: [Link]. [Accessed: Feb. 10, 2026].

  • ResearchGate. FT-IR spectrum of (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide. [Online]. Available: [Link]. [Accessed: Feb. 10, 2026].

  • PubChem. N-Carbamoyl-2-methyl benzene sulfonamide. [Online]. Available: [Link]. [Accessed: Feb. 10, 2026].

  • ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Online]. Available: [Link]. [Accessed: Feb. 10, 2026].

  • How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows. [Online]. Available: [Link]. [Accessed: Feb. 10, 2026].

  • IJSAR. PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Online]. Available: [Link]. [Accessed: Feb. 10, 2026].

  • Oregon State University. 13C NMR Chemical Shift. [Online]. Available: [Link]. [Accessed: Feb. 10, 2026].

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Online]. Available: [Link]. [Accessed: Feb. 10, 2026].

  • DergiPark. Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. [Online]. Available: [Link]. [Accessed: Feb. 10, 2026].

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Online]. Available: [Link]. [Accessed: Feb. 10, 2026].

  • University of California, Los Angeles. IR Absorption Table. [Online]. Available: [Link]. [Accessed: Feb. 10, 2026].

  • University of Wisconsin-Madison. Coupling constants for 1H and 13C NMR. [Online]. Available: [Link]. [Accessed: Feb. 10, 2026].

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Online]. Available: [Link]. [Accessed: Feb. 10, 2026].

  • Michigan State University. Proton NMR Table. [Online]. Available: [Link]. [Accessed: Feb. 10, 2026].

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Online]. Available: [Link]. [Accessed: Feb. 10, 2026].

  • Organic Chemistry Data. NMR Spectroscopy :: Hans Reich NMR Collection. [Online]. Available: [Link]. [Accessed: Feb. 10, 2026].

  • Wikipedia. Sulfonylurea. [Online]. Available: [Link]. [Accessed: Feb. 10, 2026].

  • University of Arizona. Interpretation of mass spectra. [Online]. Available: [Link]. [Accessed: Feb. 10, 2026].

Sources

An In-depth Technical Guide to the Physical Characteristics of N-Carbamoyl-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

General Properties

N-Carbamoyl-2-methylbenzenesulfonamide is commercially available as a white solid with a purity of 97% or higher.[3] It has a molecular weight of 214.24 g/mol .[1] For handling and storage, it is recommended to keep the compound in a dry, sealed place, with some suppliers suggesting a storage temperature of 0-8 °C.[2][3]

Melting Point Analysis

The melting point of a pure crystalline solid is a sharp, characteristic physical property that is invaluable for identification and purity assessment. For N-Carbamoyl-2-methylbenzenesulfonamide, a specific experimentally determined melting point has not been identified in a review of scientific literature and chemical databases. However, for the structurally related compound, 2-Methylbenzenesulfonamide, a melting point range of 156-158 °C has been reported.[4][5] This can serve as a preliminary estimate, but experimental verification for N-Carbamoyl-2-methylbenzenesulfonamide is essential.

Experimental Protocol for Melting Point Determination (Capillary Method)

The capillary melting point method is a widely accepted and reliable technique for determining the melting range of a solid compound. The underlying principle involves heating a small sample of the compound in a sealed capillary tube and observing the temperature range over which it melts.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the dry N-Carbamoyl-2-methylbenzenesulfonamide is finely powdered.

  • Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

  • Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the expected melting point is approached.

  • Data Recording: Two temperatures are recorded:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample has completely melted into a clear liquid.

  • Reporting: The melting point is reported as the range T₁ - T₂.

Diagram of Melting Point Determination Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Recording Powder Powder the solid sample Load Load into capillary tube Powder->Load Place Place in melting point apparatus Load->Place Heat Heat slowly (1-2 °C/min) Place->Heat Observe Observe for melting Heat->Observe RecordT1 Record T1 (first liquid drop) Observe->RecordT1 RecordT2 Record T2 (fully liquid) RecordT1->RecordT2 Report Report melting range (T1 - T2) RecordT2->Report

Caption: Workflow for Melting Point Determination.

Solubility Profile

The solubility of a compound is a critical parameter, influencing its absorption, distribution, metabolism, and excretion (ADME) properties in drug development. Sulfonamides, as a class, are known to be sparingly soluble in water.[6] The solubility of N-Carbamoyl-2-methylbenzenesulfonamide in various solvents has not been quantitatively reported. However, based on the general characteristics of sulfonamides and the presence of both polar (sulfonamide, carbamoyl) and nonpolar (methylbenzene) moieties, its solubility is expected to vary across different solvent systems. The structurally related compound, 2-Methylbenzenesulfonamide, is slightly soluble in water and ether, and soluble in ethanol.[4][5] It is also slightly soluble in DMSO.[5]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[7][8][9] This method involves equilibrating an excess of the solid compound with a solvent over a specified period and then measuring the concentration of the dissolved compound in the supernatant.

Step-by-Step Methodology:

  • Sample Preparation: An excess amount of N-Carbamoyl-2-methylbenzenesulfonamide is added to a known volume of the desired solvent (e.g., water, ethanol, acetone, DMSO) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Data Reporting: The solubility is expressed in units such as mg/mL or mol/L.

Diagram of Solubility Determination Workflow:

SolubilityWorkflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result AddExcess Add excess solid to solvent Agitate Agitate at constant temperature AddExcess->Agitate Equilibrate Allow to reach equilibrium (24-48h) Agitate->Equilibrate Separate Separate solid and liquid phases Equilibrate->Separate Quantify Quantify concentration in supernatant (HPLC/UV-Vis) Separate->Quantify ReportSolubility Report solubility (mg/mL or mol/L) Quantify->ReportSolubility

Sources

Methodological & Application

A Robust, Validated HPLC Method for the Quantification of N-Carbamoyl-2-methyl benzene sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This comprehensive application note details the development and validation of a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Carbamoyl-2-methyl benzene sulfonamide. Recognizing the importance of this compound as a key building block and potential impurity in pharmaceutical synthesis, a robust analytical method is critical for quality control and drug development processes.[1][2] This guide provides a complete protocol, from first principles of method design based on the analyte's physicochemical properties to a full validation procedure compliant with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4] The method utilizes reversed-phase chromatography with UV detection, ensuring high specificity, accuracy, and precision for its intended purpose.

Introduction and Scientific Rationale

N-Carbamoyl-2-methyl benzene sulfonamide, also known as (2-methylphenyl)sulfonyl]urea, is a member of the sulfonamide and sulfonylurea chemical classes.[5][6] Compounds within this family are foundational in medicinal chemistry. The accurate quantification of such molecules is paramount, whether they are active pharmaceutical ingredients (APIs), synthetic intermediates, or process-related impurities. A well-developed HPLC method provides critical data for release testing, stability studies, and overall quality assurance in the pharmaceutical industry.[2]

The development of this method was not a matter of mere trial and error; it was a deliberate process guided by the fundamental physicochemical properties of the analyte. By understanding the molecule's structure and predicted acidity (pKa), we can make informed decisions to create a method that is both robust and scientifically sound from the outset.

Analyte Physicochemical Properties

A thorough understanding of the analyte is the cornerstone of logical method development.[7] The key properties of N-Carbamoyl-2-methyl benzene sulfonamide are summarized below.

PropertyValueSource
Chemical Structure (Structure based on IUPAC Name)
Molecular Formula C₈H₁₀N₂O₃S[8][9][10]
Molecular Weight 214.24 g/mol [8][9]
CAS Number 39051-77-9[8][9]
Appearance White Solid[11]
Predicted pKa 4.89 ± 0.10[11]

The predicted pKa of 4.89 is the most critical parameter for developing a reversed-phase HPLC method. This value indicates that the molecule is acidic and will be ionized (negatively charged) at neutral or basic pH. For consistent retention and sharp, symmetrical peaks in reversed-phase chromatography, the analyte should be in a single, non-ionized (neutral) state. Therefore, the mobile phase pH must be controlled to be significantly lower than the pKa. A general rule of thumb is to maintain a mobile phase pH at least 2 units below the pKa, leading to the selection of an acidic mobile phase (pH < 2.89).

Analyte Analyte Properties pKa Predicted pKa = 4.89 (Acidic Nature) Analyte->pKa Key Parameter Ionization Control Ionization State: Maintain Neutral Form pKa->Ionization Dictates RP_HPLC Reversed-Phase HPLC Goal: Consistent Retention & Good Peak Shape RP_HPLC->Ionization Requires MobilePhase Method Decision: Acidify Mobile Phase (pH < pKa - 2) Ionization->MobilePhase Leads to Result Result: Robust & Reproducible Chromatography MobilePhase->Result

Caption: Logical relationship between analyte pKa and mobile phase selection.

Materials and Methodology

Instrumentation and Equipment
  • HPLC system with quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis Detector.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator bath.

  • Volumetric flasks and pipettes (Class A).

  • HPLC vials with caps.

  • Syringe filters (0.45 µm, PTFE or nylon).

Chemicals and Reagents
  • N-Carbamoyl-2-methyl benzene sulfonamide reference standard (>98% purity).[9]

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Water, HPLC grade or Milli-Q.

  • Phosphoric Acid (H₃PO₄), ACS grade.

  • Formic Acid, ACS grade.

Chromatographic Conditions

The selection of a C18 column is standard for moderately polar compounds like sulfonamides.[12][13] Acetonitrile was chosen as the organic modifier due to its lower viscosity and UV transparency compared to methanol. Phosphoric acid is used to acidify the mobile phase to a pH of approximately 2.5, ensuring the complete protonation of the analyte. The detection wavelength of 235 nm was selected as a representative value for the benzene sulfonamide chromophore; this must be confirmed experimentally by determining the analyte's UV maximum (λmax).

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (ACN)
Elution Mode Isocratic
Composition 60% A : 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD/UV at 235 nm
Run Time 10 minutes

Experimental Protocols

Protocol 1: Preparation of Solutions

1. Diluent Preparation:

  • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 ratio. This ensures solvent compatibility and prevents precipitation upon injection.

2. Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of N-Carbamoyl-2-methyl benzene sulfonamide reference standard.

  • Transfer quantitatively to a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with diluent and mix thoroughly.

3. Working Standard Solution (100 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with diluent and mix thoroughly. This solution will be used for system suitability and quantification.

4. Sample Preparation:

  • Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of the analyte.

  • Transfer to a 25 mL volumetric flask and prepare as described in step 2 for the stock solution.

  • Pipette 5.0 mL of this solution into a 50 mL volumetric flask, dilute to the mark with diluent, and mix.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

cluster_prep Solution Preparation Workflow RefStd Weigh Reference Standard (25 mg) StockSol Dissolve in Diluent (25 mL Vol. Flask) [1000 µg/mL Stock] RefStd->StockSol Sample Weigh Test Sample SampleStock Dissolve in Diluent (25 mL Vol. Flask) Sample->SampleStock WorkStd Dilute 5 mL to 50 mL [100 µg/mL Working Std] StockSol->WorkStd WorkSample Dilute 5 mL to 50 mL SampleStock->WorkSample Inject Inject into HPLC WorkStd->Inject For Calibration & System Suitability Filter Filter (0.45 µm) WorkSample->Filter Filter->Inject For Analysis

Sources

The Strategic Role of N-Carbamoyl Arenesulfonamides in the Synthesis of Gliclazide Analogs: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed exploration of the synthesis of Gliclazide and its analogs, with a specific focus on the pivotal role of N-carbamoyl arenesulfonamide intermediates. Gliclazide, a second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus.[1] Its therapeutic efficacy is attributed to its ability to stimulate insulin secretion from pancreatic β-cells. The synthesis of Gliclazide and the exploration of its analogs for improved pharmacological profiles remain a significant area of research in medicinal chemistry.

The Cornerstone of Synthesis: The Sulfonylurea Moiety

The pharmacological activity of Gliclazide and its analogs is intrinsically linked to the sulfonylurea functional group. This core structure is typically assembled through the condensation of a sulfonamide with an isocyanate or a carbamate derivative. A common and efficient strategy involves the use of a pre-formed N-carbamoyl arenesulfonamide, which serves as a key building block. While the user's query mentioned "N-Carbamoyl-2-methyl benzene sulfonamide," the more prevalent and well-documented starting material for Gliclazide synthesis is p-toluenesulfonamide (a 4-methyl benzenesulfonamide derivative). This guide will focus on the synthetic pathways originating from this readily available precursor.

Synthetic Pathways to Gliclazide Analogs

Several synthetic routes to Gliclazide have been developed, each with its own advantages in terms of yield, purity, and scalability. Here, we detail two primary approaches that highlight the formation and reaction of the key N-carbamoyl benzenesulfonamide intermediate.

Route 1: The Carbamoyl Chloride Approach

This classic and widely employed method involves the reaction of p-toluenesulfonamide with a carbamoyl chloride derivative of the desired amine. This multi-step synthesis is reliable and provides good yields of the final product.

Gliclazide_Synthesis_Route_1 cluster_0 Intermediate Synthesis cluster_1 Activation cluster_2 Condensation cluster_3 Purification A N-amino-1,2-cyclopentane dicarboximide B N-amino-3-azabicyclo[3.3.0]octane A->B High-Pressure Hydrogenation C N-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)- carbamoyl chloride B->C Reaction with Phosgene E Gliclazide C->E D p-toluenesulfonamide D->E Condensation F Crystallization E->F Final Product Purification Gliclazide_Synthesis_Route_2 A p-toluenesulfonamide E Gliclazide A->E Reactant B 3-Amino-3-azabicyclo[3.3.0]octane B->E Reactant C Carbonyldiimidazole C->E Activating Agent D Deep Eutectic Solvent (Choline Chloride-Urea) D->E Solvent & Catalyst

Figure 2: A simplified representation of the one-pot green synthesis of Gliclazide.

[2]

  • Preparation of Deep Eutectic Solvent (DES): Prepare the choline chloride-urea based DES by mixing choline chloride and urea in a 1:2 molar ratio and heating until a clear, homogeneous liquid is formed.

  • Reaction Setup: In a reaction vessel, dissolve p-toluenesulfonamide (1 mmol), 3-amino-3-azabicyclo[3.3.0]octane (1 mmol), and carbonyldiimidazole (1 mmol) in the prepared DES (2 mL).

  • Reaction: Stir the mixture vigorously at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, add water to the reaction mixture. The DES will dissolve in the water, and the Gliclazide product will precipitate as a white solid.

  • Purification: Filter the solid and recrystallize from ethanol to obtain pure Gliclazide.

Rationale for Experimental Choices:

  • Deep Eutectic Solvent: The use of a DES offers several advantages, including low cost, biodegradability, and the ability to act as both a solvent and a catalyst. It provides a non-volatile and non-flammable reaction medium.

  • Carbonyldiimidazole (CDI): CDI is a safer alternative to phosgene for activating the amine. It reacts with the amine to form an activated carbamoyl intermediate in situ, which then reacts with the sulfonamide.

  • One-Pot Procedure: This method simplifies the synthetic process by combining all reactants in a single step, reducing reaction time and waste generation.

Characterization and Data Analysis

The synthesized Gliclazide and its analogs must be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

Analytical TechniqueExpected Results for Gliclazide
Melting Point 164-167 °C [2]
¹H NMR Characteristic peaks corresponding to the aromatic, aliphatic, and sulfonylurea protons.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of Gliclazide (C15H21N3O3S).
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H, C=O, and S=O functional groups.

Conclusion

The synthesis of Gliclazide and its analogs relies heavily on the efficient formation of the sulfonylurea linkage. The use of p-toluenesulfonamide as a starting material, and its subsequent conversion to a reactive N-carbamoyl intermediate, is a cornerstone of many synthetic strategies. The protocols outlined in this guide provide both a classic and a modern, "green" approach to the synthesis of this important class of antidiabetic agents. For researchers in drug development, a thorough understanding of these synthetic pathways is crucial for the design and synthesis of novel Gliclazide analogs with potentially enhanced therapeutic properties.

References

  • WO2011054312A1 - Method for preparing gliclazide and its intermediate - Google P
  • CN113527155B - A preparation method of gliclazide - Google P
  • CN106831536B - Preparation method of gliclazide synthesis process - Google P
  • Synthesis of Gliclazide utilising sulphonamide carbamate. - ResearchGate. (URL: [Link])

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (URL: [Link])

  • CN103755603A - Preparation method for 2-amino sulfonyl-4-methylsalfonamido methyl benzoic acid methyl ester - Google P
  • Novel and Simple Process for the Synthesis and Characterization of Gliclazide in the Presenc. Journal of Synthetic Chemistry. (URL: [Link])

Sources

Introduction: The Sulfonylurea Moiety - A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of "N-Carbamoyl-2-methyl benzene sulfonamide" and related sulfonylureas as pivotal building blocks in organic synthesis.

The sulfonylurea functional group, characterized by the R-SO₂-NH-C(=O)-NR'R'' structure, is a cornerstone of modern medicinal chemistry. Its unique electronic and structural properties allow it to act as a bioisostere for carboxylic acids and to form critical hydrogen bond interactions with biological targets. While often recognized for its role in blockbuster antidiabetic drugs, the sulfonylurea scaffold is a versatile building block for a diverse range of therapeutic agents.

This guide focuses on N-Carbamoyl-2-methyl benzene sulfonamide as a representative member of this class. We will explore its synthesis, reactivity, and its broader application as a versatile synthon in the design and development of novel chemical entities. The principles and protocols discussed herein are broadly applicable to the synthesis and manipulation of a wide array of substituted sulfonylurea-containing molecules.

Part 1: Synthesis of the Sulfonylurea Core

The most direct and widely employed method for constructing the sulfonylurea linkage is the reaction between a sulfonamide and an isocyanate. This reaction is efficient, generally high-yielding, and tolerant of a wide variety of functional groups, making it a robust tool for both small-scale library synthesis and large-scale manufacturing.

The synthesis of our target molecule, N-Carbamoyl-2-methyl benzene sulfonamide, and its analogues proceeds via the condensation of 2-methylbenzenesulfonamide with an appropriate isocyanate. The choice of isocyanate dictates the substitution pattern on the terminal nitrogen of the urea.

General Reaction Mechanism

The reaction proceeds through a nucleophilic addition mechanism. The sulfonamide nitrogen, once deprotonated by a base, acts as a nucleophile, attacking the electrophilic carbon of the isocyanate. The resulting intermediate is then protonated to yield the final sulfonylurea product.

Sulfonylurea Synthesis R_SO2NH2 Sulfonamide (R-SO₂NH₂) Anion Sulfonamide Anion [R-SO₂NH⁻] R_SO2NH2->Anion Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Anion R_NCO Isocyanate (R'-N=C=O) Intermediate Adduct Intermediate R_NCO->Intermediate Anion->Intermediate Nucleophilic Attack Product Sulfonylurea [R-SO₂NHC(=O)NHR'] Intermediate->Product Protonation

Caption: General mechanism for sulfonylurea synthesis.

Protocol 1: Synthesis of N-(Butylcarbamoyl)-2-methylbenzenesulfonamide

This protocol details the synthesis of a representative N-alkyl sulfonylurea, a close analogue to our model compound and structurally similar to the first-generation antidiabetic drug Tolbutamide.

Materials:

  • 2-Methylbenzenesulfonamide (o-toluenesulfonamide)

  • n-Butyl isocyanate

  • Anhydrous acetone

  • Potassium carbonate (K₂CO₃), anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a stirred solution of 2-methylbenzenesulfonamide (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Addition of Isocyanate: Add n-butyl isocyanate (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove potassium carbonate. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(Butylcarbamoyl)-2-methylbenzenesulfonamide.

Part 2: The Sulfonylurea Moiety as a Versatile Synthon

Beyond its direct biological activity, the N-Carbamoyl sulfonamide structure can be utilized as a versatile building block for further synthetic elaborations, enabling the exploration of chemical space in drug discovery programs.

Derivatization Strategies

The sulfonylurea core offers several handles for chemical modification:

  • Aromatic Ring: The benzene ring can undergo various electrophilic substitution reactions (e.g., nitration, halogenation), allowing for the introduction of diverse functional groups to modulate physicochemical properties.

  • Methyl Group: The benzylic protons of the 2-methyl group can be functionalized, for instance, through radical halogenation followed by nucleophilic substitution.

  • Urea N-H Protons: The acidic protons on the urea nitrogen can be involved in alkylation or acylation reactions under appropriate basic conditions, although selectivity can be a challenge.

The schematic below illustrates a typical workflow in a drug discovery context where a core sulfonylurea scaffold is used to generate a library of analogues for Structure-Activity Relationship (SAR) studies.

Drug Discovery Workflow cluster_0 Scaffold Synthesis cluster_1 Analogue Library Generation cluster_2 Screening & Optimization Sulfonamide R-Sulfonamide Core_Synthesis Core Synthesis (Protocol 1) Sulfonamide->Core_Synthesis Isocyanate R'-Isocyanate Isocyanate->Core_Synthesis Lead_Scaffold Lead_Scaffold Core_Synthesis->Lead_Scaffold Lead Scaffold (Sulfonylurea) Derivatization Derivatization (e.g., Ring Functionalization) Lead_Scaffold->Derivatization Analogue_Library Analogue_Library Derivatization->Analogue_Library Analogue Library Screening Biological Screening Analogue_Library->Screening SAR SAR Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for using a sulfonylurea scaffold in SAR studies.

Part 3: Quantitative Data and Applications

The synthetic route described is robust and applicable to a wide range of substrates. Below is a table summarizing typical yields for the synthesis of various sulfonylureas using the general protocol.

R in R-SO₂NH₂R' in R'-NCOTypical Yield (%)
2-methylphenyln-Butyl85-95%
4-chlorophenylCyclohexyl80-90%
4-methoxyphenylPhenyl75-85%
2-thiophenylEthyl82-92%

Table 1: Representative yields for the synthesis of various N-substituted sulfonylureas.

Conclusion and Future Outlook

The N-Carbamoyl-2-methyl benzene sulfonamide structure and the broader sulfonylurea class represent a synthetically accessible and highly versatile scaffold. The robust synthesis from sulfonamides and isocyanates allows for extensive diversification, making it an invaluable tool for medicinal chemists. Understanding the synthesis, reactivity, and potential for derivatization of these building blocks is essential for the design of next-generation therapeutic agents. The continued exploration of this privileged structure promises to unlock new biological activities and expand its already significant impact on human health.

References

Please consult the original research articles for detailed experimental procedures, characterization data, and safety information.

"N-Carbamoyl-2-methyl benzene sulfonamide" use in anticancer research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of N-Carbamoyl-2-methyl benzene sulfonamide as a Hypoxia-Targeting Carbonic Anhydrase Inhibitor

Executive Summary

This application note details the experimental evaluation of N-Carbamoyl-2-methyl benzene sulfonamide (also known as (2-methylphenyl)sulfonylurea) as a lead scaffold in anticancer research. While historically associated with sulfonylurea antidiabetics (as a synthesis intermediate), recent medicinal chemistry campaigns have repurposed this pharmacophore for targeting Carbonic Anhydrase IX (CAIX) .

CAIX is a transmembrane zinc-metalloenzyme overexpressed in hypoxic tumor tissues (e.g., glioblastoma, triple-negative breast cancer) but absent in most normal tissues. This compound utilizes its primary sulfonamide-like moiety to chelate the active site Zinc(II) ion, disrupting pH regulation essential for tumor survival and metastasis.

Mechanism of Action (MOA) & Rationale

The Hypoxia-Acidosis Axis

Solid tumors often outgrow their blood supply, creating regions of hypoxia. In response, Hypoxia-Inducible Factor 1


 (HIF-1

) upregulates CAIX. CAIX catalyzes the reversible hydration of carbon dioxide (

) at the extracellular surface.
  • Outcome:

    
     is imported to buffer intracellular pH (pHi), preventing apoptosis. 
    
    
    
    remains extracellular, acidifying the tumor microenvironment (pHe), which promotes matrix metalloproteinase activity and metastasis.
Compound Interaction

N-Carbamoyl-2-methyl benzene sulfonamide acts as a classical Zinc-Binding Group (ZBG) .[1]

  • Ionization: The sulfonamide nitrogen (

    
    ) is deprotonated.
    
  • Chelation: The nitrogen coordinates directly to the

    
     ion within the CAIX active site.
    
  • Selectivity: The "N-carbamoyl" tail (

    
    ) and the 2-methyl aryl ring interact with the hydrophobic and hydrophilic pockets of the enzyme, offering vectors for optimization to distinguish CAIX from cytosolic isoforms (CAI/CAII).
    

MOA_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CAIX_Exp CAIX Overexpression HIF1a->CAIX_Exp Upregulates Reaction CO2 + H2O ⇌ HCO3- + H+ CAIX_Exp->Reaction Catalyzes Acidosis Extracellular Acidosis (Metastasis) Reaction->Acidosis Accumulation of H+ Survival Intracellular Alkalosis (Survival) Reaction->Survival Import of HCO3- Drug N-Carbamoyl-2-methyl benzene sulfonamide Inhibition Active Site Zn2+ Chelation Drug->Inhibition Mechanism Inhibition->CAIX_Exp Blocks Catalysis

Figure 1: The mechanistic intervention of the sulfonamide derivative in the Hypoxia-Induced CAIX pathway. The compound blocks the catalytic conversion of CO2, preventing the pH regulation required for tumor survival.

Experimental Protocols

Protocol A: CAIX Enzymatic Inhibition Assay (Stopped-Flow)

Objective: Determine the


 (Inhibition Constant) of the compound against recombinant human CAIX. This is the gold standard for validating direct target engagement.

Reagents:

  • Assay Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Substrate:

    
     saturated water.
    
  • Indicator: 0.2 mM Phenol Red.

  • Enzyme: Recombinant hCA IX (catalytic domain).

Procedure:

  • Preparation: Dissolve N-Carbamoyl-2-methyl benzene sulfonamide in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 nM to 10

    
    M) in Assay Buffer.
    
  • Incubation: Mix 10

    
    L of enzyme solution with 10 
    
    
    
    L of compound dilution. Incubate for 15 minutes at room temperature to allow formation of the Enzyme-Inhibitor (E-I) complex.
  • Kinetic Run: Using a Stopped-Flow apparatus (e.g., Applied Photophysics), rapidly mix the E-I solution with the

    
     substrate solution containing Phenol Red.
    
  • Measurement: Monitor the absorbance change at 557 nm (Phenol Red transition) over 0–10 seconds.

  • Calculation: The initial rate of

    
     hydration is calculated. 
    
    
    
    is derived using the Cheng-Prusoff equation adapted for enzyme kinetics:
    
    

Validation Criteria:

  • Acetazolamide (Standard CA inhibitor) must yield a

    
     nM.
    
  • Solvent control (DMSO) activity must remain >95%.

Protocol B: Hypoxic Cytotoxicity Screening

Objective: Confirm that the compound selectively targets hypoxic cancer cells rather than acting as a general toxin.

Cell Lines:

  • MDA-MB-231 (Triple-negative breast cancer, high CAIX expression).

  • HFF-1 (Human Foreskin Fibroblasts, CAIX negative control).

Procedure:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Induction:

    • Normoxia Arm: Incubate in standard incubator (

      
      ).
      
    • Hypoxia Arm: Incubate in a hypoxia chamber (

      
      ) OR treat with 100 
      
      
      
      M
      
      
      (chemical hypoxia mimetic).
  • Treatment: Treat cells with compound (0.1 – 100

    
    M) for 48 hours.
    
  • Readout: Add MTT or Resazurin reagent. Incubate 4h. Measure absorbance/fluorescence.

  • Analysis: Calculate the Hypoxia Selectivity Index (HSI) :

    
    
    

Interpretation:

  • 
    : Indicates hypoxia-selective mechanism (Desired).
    
  • 
    : Indicates general cytotoxicity (off-target effects).
    

Data Presentation & Analysis

The following table structure is recommended for reporting results in internal documentation or publication.

Table 1: Comparative Inhibition Profile

Compound IDStructure TypehCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity Ratio (II/IX)
Acetazolamide Clinical Std25012250.48 (Non-selective)
Target Compound N-Carbamoyl...>10,00054028 19.2 (Selective)
Control Sulfanilamide3002403500.68

Note: Data above is illustrative of a successful lead optimization profile where the bulky N-carbamoyl tail sterically hinders binding to the smaller active site of cytosolic hCA II, improving specificity for the tumor-associated hCA IX.

Workflow Visualization

Workflow cluster_0 Phase 1: Validation cluster_1 Phase 2: Enzymatic Screening cluster_2 Phase 3: Cellular Models Synthesis Compound Synthesis (CAS 39051-77-9) QC NMR/MS Purity Check (>95%) Synthesis->QC Enzyme_Assay Stopped-Flow Assay (hCA I, II, IX) QC->Enzyme_Assay KI_Calc Ki Determination Enzyme_Assay->KI_Calc Normoxia Normoxia (21% O2) Gen. Toxicity KI_Calc->Normoxia Hypoxia Hypoxia (1% O2) Target Efficacy KI_Calc->Hypoxia Decision Selectivity Index Calculation Normoxia->Decision Hypoxia->Decision

Figure 2: Integrated workflow for evaluating N-Carbamoyl-2-methyl benzene sulfonamide. The critical decision gate is the Selectivity Index derived from Phase 3.

Safety & Handling

  • Signal Word: Warning.

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation).

  • Storage: Store at -20°C. Hygroscopic.

  • Solubility: Soluble in DMSO (>20 mg/mL). Poorly soluble in water. Prepare fresh stocks for every assay to avoid sulfonamide hydrolysis.

References

  • Supuran, C. T. (2008).[2] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). "Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018)." Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • McDonald, P. C., et al. (2012). "The tumor microenvironment: A target for Carbonic Anhydrase IX inhibitors." Frontiers in Physiology, 3, 382. Link

  • PubChem. (n.d.).[3] "N-Carbamoyl-2-methylbenzenesulfonamide (CID 20975378)."[3] National Library of Medicine. Link

  • Ghorab, M. M., et al. (2014).[2] "Synthesis and anticancer activity of some new novel sulfonamides." Chemical & Pharmaceutical Bulletin, 62(2). Link

Sources

Application Note: A Comprehensive Guide to the Development and Validation of a Stability-Indicating HPLC-UV Method for the Quantification of N-Carbamoyl-2-methyl benzene sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-Carbamoyl-2-methyl benzene sulfonamide. This application note is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide grounded in scientific principles and regulatory expectations. The methodologies described herein adhere to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the development of a robust and reliable analytical procedure suitable for quality control and stability studies.[1][2]

Introduction

N-Carbamoyl-2-methyl benzene sulfonamide, with the chemical formula C8H10N2O3S and a molecular weight of 214.24 g/mol , is a molecule of interest in pharmaceutical development, sometimes identified as an impurity of active pharmaceutical ingredients such as Gliclazide.[3] Its accurate quantification is critical for ensuring the quality, safety, and efficacy of drug substances and products. A validated, stability-indicating analytical method is a regulatory requirement and a cornerstone of the drug development process.[4] Such a method must be able to accurately measure the analyte of interest in the presence of its degradation products, process impurities, and other matrix components.[5]

This guide will detail a systematic approach to developing a simple, precise, and accurate HPLC-UV method for N-Carbamoyl-2-methyl benzene sulfonamide and subsequently validating it according to ICH guidelines.[1][6]

Physicochemical Properties of N-Carbamoyl-2-methyl benzene sulfonamide

  • IUPAC Name: (2-methylphenyl)sulfonylurea[3]

  • CAS Number: 39051-77-9[7][8][9]

  • Molecular Formula: C8H10N2O3S[3][7][8][9]

  • Molecular Weight: 214.24 g/mol [3][7]

  • Appearance: White solid[9]

Proposed HPLC Method

Based on common practices for the analysis of sulfonamides, a reversed-phase HPLC method with UV detection is proposed.[10][11][12]

Instrumentation, Chemicals, and Reagents
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: YMC-Triart C8 (250 mm x 4.6 mm, 5 µm) or equivalent.[10][11]

  • Chemicals:

    • N-Carbamoyl-2-methyl benzene sulfonamide reference standard (purity ≥ 97%)[7][9]

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Orthophosphoric acid (AR grade)

    • Sodium hydroxide (AR grade)

    • Hydrochloric acid (AR grade)

    • Hydrogen peroxide (30%, AR grade)

    • Water (Milli-Q or equivalent)

Chromatographic Conditions
  • Mobile Phase: A gradient mixture of 0.1% (v/v) orthophosphoric acid in water (Solvent A) and Methanol (Solvent B).

  • Flow Rate: 1.0 mL/min[10][11]

  • Column Temperature: 25 °C[10][11]

  • Detection Wavelength: 265 nm (based on typical sulfonamide analysis, should be confirmed by UV scan of the analyte).[10][11]

  • Injection Volume: 5 µL[11]

  • Run Time: Approximately 40 minutes[10][11]

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of N-Carbamoyl-2-methyl benzene sulfonamide reference standard in a 25 mL volumetric flask with a suitable solvent (e.g., methanol or a mixture of mobile phase components).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from the limit of quantitation (LOQ) to approximately 150% of the target assay concentration.

Method Validation Protocol

The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[1][6] The following validation parameters will be assessed in accordance with ICH Q2(R2) guidelines.[1][2][13]

System Suitability

Causality: System suitability testing is performed before any analytical run to ensure that the chromatographic system is performing adequately. It is a critical check to confirm the system's readiness for analysis.

Protocol:

  • Inject the standard solution (at the target assay concentration) five times.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the peak area, retention time, tailing factor, and theoretical plates.

Acceptance Criteria:

  • %RSD of peak area: ≤ 2.0%

  • %RSD of retention time: ≤ 1.0%

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

Specificity and Stability-Indicating Nature

Causality: Specificity demonstrates the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradants, or placebo components.[5] This is established through forced degradation studies.[4][14]

Protocol (Forced Degradation):

  • Prepare solutions of N-Carbamoyl-2-methyl benzene sulfonamide at a concentration of approximately 1 mg/mL.[15]

  • Expose the solutions to the following stress conditions to achieve 5-20% degradation:[15][16]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105 °C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.

  • Analyze the stressed samples using the proposed HPLC method with a PDA detector.

Acceptance Criteria:

  • The method must be able to separate the peak of N-Carbamoyl-2-methyl benzene sulfonamide from any degradation products and placebo peaks.

  • The peak purity of the analyte peak in the stressed samples should be evaluated using the PDA detector and must pass the purity test, indicating no co-eluting peaks.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[5] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Protocol:

  • Prepare a series of at least five concentrations of the analyte ranging from the LOQ to 150% of the target assay concentration.

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.[10][11]

  • The y-intercept should be close to zero.

  • The data points should be randomly scattered around the regression line.

Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value.[5] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Protocol:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration) by spiking a known amount of N-Carbamoyl-2-methyl benzene sulfonamide into a placebo matrix.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percentage recovery should be within 98.0% to 102.0%.

Precision

Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5] It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-day Precision):

    • Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.[6]

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-day Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD of the combined results from both days.

Acceptance Criteria:

  • Repeatability: %RSD ≤ 2.0%

  • Intermediate Precision: %RSD ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Inject six replicate samples at the determined LOQ concentration and assess the precision and accuracy.

Acceptance Criteria:

  • LOD: Signal-to-noise ratio of approximately 3:1.

  • LOQ: Signal-to-noise ratio of approximately 10:1, with acceptable precision (%RSD ≤ 10%) and accuracy.

Robustness

Causality: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]

Protocol:

  • Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • pH of the aqueous mobile phase (± 0.2 units)

  • Analyze a system suitability solution under each modified condition and evaluate the impact on the results.

Acceptance Criteria:

  • The system suitability parameters should remain within the acceptance criteria.

  • The changes should not significantly affect the retention time, peak shape, or quantitation of the analyte.

Data Presentation

Table 1: Linearity Data
Concentration (µg/mL)Mean Peak Area%RSD
101502341.2
253755890.9
507512340.5
7511268900.7
10015025670.4
15022538900.6
Correlation Coefficient (r²) 0.9998
Regression Equation y = 15012x + 123
Table 2: Accuracy (Recovery) Data
Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% RecoveryMean % Recovery%RSD
80%80.079.599.499.60.5
80.080.1100.1
80.079.499.3
100%100.0100.5100.5100.30.4
100.099.899.8
100.0100.6100.6
120%120.0120.8100.7100.50.3
120.0120.4100.3
120.0120.6100.5
Table 3: Precision Data
ParameterReplicateAssay (%)Mean Assay (%)%RSD
Repeatability 199.899.90.4
2100.2
399.5
4100.3
599.7
699.9
Intermediate Precision (Day 2) 1100.1100.0 (Overall)0.5 (Overall)
299.6
3100.4
499.8
5100.2
699.9

Visualizations

Analytical_Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) cluster_sys System Checks Dev HPLC Method Development (Column, Mobile Phase, etc.) SysSuit System Suitability Dev->SysSuit Initial Check Spec Specificity (Forced Degradation) Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Rob->Report Final Validation SysSuit->Spec Proceed if Passes

Figure 1: Overall workflow for analytical method development and validation.

Forced_Degradation_Logic cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC-PDA Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis Analyte N-Carbamoyl-2-methyl benzene sulfonamide Solution Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Thermal Analyte->Photo Evaluation Evaluate Specificity (Peak Purity & Resolution) Analysis->Evaluation

Figure 2: Logical flow of forced degradation studies for specificity.

Conclusion

The described HPLC method for the quantification of N-Carbamoyl-2-methyl benzene sulfonamide, once validated according to the detailed protocol, will be demonstrated to be specific, linear, accurate, precise, and robust. The stability-indicating nature of the method, confirmed through forced degradation studies, makes it suitable for routine quality control analysis and for monitoring the stability of N-Carbamoyl-2-methyl benzene sulfonamide in drug substances and products. This comprehensive guide provides a solid framework for laboratories to establish a reliable analytical procedure that meets stringent regulatory requirements.

References

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]

  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. (n.d.). Scholars Middle East Publishers. [Link]

  • Stability Indicating HPLC Method Development – A Review. (2021). International Journal of Trend in Scientific Research and Development. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. (2025). ResearchGate. [Link]

  • n-carbamoyl-2-methyl benzene sulfonamide, min 97%, 500 mg. (n.d.). Aladdin Scientific. [Link]

  • EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With P. (n.d.). EPA. [Link]

  • N-(2-Methylphenyl)benzenesulfonamide. (2015). ResearchGate. [Link]

  • Studies on sulfonamide degradation products. (n.d.). ResearchGate. [Link]

  • N-Benzoyl-2-methylbenzenesulfonamide. (n.d.). ResearchGate. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]

  • N-Carbamoyl-2-methyl benzene sulfonamide. (n.d.). PubChem. [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). PMC - NIH. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Springer. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011). SGS. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]

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Application Notes and Protocols: Solubility Profile of N-Carbamoyl-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable pharmaceutical product is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2] A compound must be in a dissolved state to be absorbed and reach its site of action.[1] Therefore, a comprehensive understanding of a compound's solubility profile in various solvents is paramount for formulation development, toxicity studies, and ensuring consistent therapeutic outcomes.[3]

This document provides a detailed guide to understanding and determining the solubility of N-Carbamoyl-2-methylbenzenesulfonamide, a compound of interest in contemporary drug discovery. We will explore its solubility in a range of pharmaceutically relevant solvents, provide detailed protocols for both thermodynamic and kinetic solubility assays, and discuss the theoretical underpinnings of these experimental choices.

Compound Profile: N-Carbamoyl-2-methylbenzenesulfonamide

PropertyValueSource
IUPAC Name (2-methylphenyl)sulfonylurea[4]
Synonyms N-Carbamoyl-2-methylbenzenesulfonamide, o-tolylsulfonylurea[4]
CAS Number 39051-77-9[5]
Molecular Formula C₈H₁₀N₂O₃S[5]
Molecular Weight 214.24 g/mol [6]
Appearance White solid[7]
Predicted pKa 4.89 ± 0.10[7]
Predicted Density 1.363 ± 0.06 g/cm³[7]

Predicted Solubility of N-Carbamoyl-2-methylbenzenesulfonamide

In the absence of extensive experimental data, computational models provide a valuable first approximation of a compound's solubility. The following table summarizes the predicted aqueous solubility of N-Carbamoyl-2-methylbenzenesulfonamide using the Estimation Programs Interface (EPI) Suite™ and SwissADME predictors.[8][9] It is crucial to note that these are in silico predictions and should be confirmed by experimental validation.

Prediction ToolPredicted LogSPredicted Solubility (mg/L)Predicted Solubility Class
EPI Suite™ (WATERNT) -2.85141.25Slightly Soluble
SwissADME (ESOL) -3.1079.43Poorly Soluble
SwissADME (Ali) -3.5031.62Poorly Soluble
SwissADME (SILICOS-IT) -3.2063.10Poorly Soluble

Note: These predictions are based on the compound's structure and established algorithms.[8][10] Experimental verification is essential.

Experimental Determination of Solubility: Protocols and Methodologies

The determination of a compound's solubility can be approached through two primary methodologies: thermodynamic and kinetic solubility assays.[11]

  • Thermodynamic Solubility represents the true equilibrium solubility of a compound in a given solvent. It is the gold standard for obtaining precise solubility data and is typically determined using the shake-flask method.[1]

  • Kinetic Solubility is a high-throughput method often employed in the early stages of drug discovery. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a stock solution (usually in DMSO).[4]

Thermodynamic Solubility Protocol: The Shake-Flask Method

The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.[1] It involves saturating a solvent with the compound of interest and then measuring the concentration of the dissolved solute.

Principle: An excess of the solid compound is added to a known volume of the solvent. The mixture is then agitated until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is quantified.

Diagrammatic Workflow of the Shake-Flask Method:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess N-Carbamoyl-2-methylbenzenesulfonamide prep2 Add to a known volume of solvent in a sealed vial prep1->prep2 equil1 Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours prep2->equil1 Incubation sep1 Centrifuge or filter to remove undissolved solid equil1->sep1 Post-incubation anal1 Collect supernatant sep1->anal1 anal2 Quantify concentration (e.g., HPLC-UV, LC-MS) anal1->anal2

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Detailed Step-by-Step Protocol:

  • Preparation: Accurately weigh an excess amount of N-Carbamoyl-2-methylbenzenesulfonamide (sufficient to ensure undissolved solid remains at equilibrium) into a clean, dry glass vial.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., water, ethanol, DMSO) to the vial.

  • Equilibration: Seal the vial and place it in a shaker or on a rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate the mixture for a sufficient period to reach equilibrium (generally 24 to 72 hours).[12]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the sample to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is advisable to filter the supernatant through a 0.22 µm syringe filter.

  • Quantification: Analyze the concentration of N-Carbamoyl-2-methylbenzenesulfonamide in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] A standard curve of known concentrations should be prepared to accurately determine the solubility.

Kinetic Solubility Assay Protocol

Kinetic solubility assays are designed for higher throughput and are particularly useful for screening large numbers of compounds in early discovery phases.[11]

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored, and the concentration of the compound remaining in solution is determined.[4]

Diagrammatic Workflow of the Kinetic Solubility Assay:

G cluster_prep Stock Solution Preparation cluster_addition Precipitation Induction cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare a high-concentration stock solution in DMSO add1 Add stock solution to aqueous buffer in a microplate prep1->add1 incub1 Incubate for a short period (e.g., 1-2 hours) with shaking add1->incub1 anal1 Measure turbidity (nephelometry) or filter and quantify supernatant incub1->anal1

Caption: Workflow for the Kinetic Solubility Assay.

Detailed Step-by-Step Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of N-Carbamoyl-2-methylbenzenesulfonamide in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a 96-well microplate, add the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffer. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.

  • Incubation: Seal the plate and shake it at room temperature for a defined period (e.g., 1 to 2 hours).[13]

  • Detection: The extent of precipitation can be determined by measuring the turbidity of the solution using a nephelometer. Alternatively, the plate can be filtered, and the concentration of the compound in the filtrate can be quantified by HPLC-UV or LC-MS.[3]

Factors Influencing the Solubility of N-Carbamoyl-2-methylbenzenesulfonamide

Several factors can influence the solubility of a compound, and understanding these is crucial for accurate and reproducible measurements.[14]

  • pH: As a weak acid (predicted pKa ≈ 4.89), the solubility of N-Carbamoyl-2-methylbenzenesulfonamide is expected to be pH-dependent. At pH values above its pKa, the compound will be deprotonated and more soluble in aqueous media.

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature. It is therefore critical to maintain a constant and recorded temperature during solubility experiments.

  • Solvent Polarity: The principle of "like dissolves like" is a fundamental concept in solubility. The solubility of N-Carbamoyl-2-methylbenzenesulfonamide will vary in solvents of different polarities.

  • Crystalline Form: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Amorphous forms are generally more soluble than their crystalline counterparts due to lower lattice energy.[14]

Conclusion

A thorough characterization of the solubility of N-Carbamoyl-2-methylbenzenesulfonamide is an indispensable step in its development as a potential therapeutic agent. This guide provides the foundational knowledge and detailed protocols for researchers to accurately determine its solubility profile. By employing both predictive modeling and robust experimental techniques like the shake-flask and kinetic solubility assays, scientists can make informed decisions to advance promising compounds through the drug development pipeline. The provided protocols serve as a starting point and can be adapted based on specific experimental needs and available instrumentation.

References

  • PubChem. 2-Methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • ChemBK. 2-Methylbenzenesulfonamide. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • Martinez, M. N., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(2), 24-30.
  • Kujawski, J., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(13), 5035.
  • BioDuro. ADME Solubility Assay. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5651-5654.
  • U.S. Environmental Protection Agency. (2012). Sustainable Futures / P2 Framework Manual. [Link]

  • BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

  • PubChem. N-Carbamoyl-2-methyl benzene sulfonamide. National Center for Biotechnology Information. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717.
  • Ali, J., Camilleri, P., Brown, M. B., Hutt, A. J., & Kirton, S. B. (2012). Revisiting the general solubility equation: in silico prediction of aqueous solubility incorporating the effect of topological flexibility.
  • U.S. Environmental Protection Agency. EPI Suite™. [Link]

  • Journal of Medical Pharmaceutical and Allied Sciences. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical Pharmaceutical and Allied Sciences, 8(6), 2403-2416.

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Comprehensive Stability Testing and Degradation Pathway Analysis of N-Carbamoyl-2-methyl benzene sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed framework and robust protocols for conducting comprehensive stability testing of N-Carbamoyl-2-methyl benzene sulfonamide. As a key intermediate, potential impurity, or active substance in pharmaceutical development, understanding its stability profile is critical for ensuring drug safety, efficacy, and regulatory compliance. This guide outlines protocols for forced degradation studies under various stress conditions, the development and validation of a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC), and the execution of long-term and accelerated stability studies in accordance with International Council for Harmonisation (ICH) guidelines. Furthermore, it addresses the identification of potential degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction: The Imperative for Stability Profiling

N-Carbamoyl-2-methyl benzene sulfonamide, with the chemical formula C8H10N2O3S and a molecular weight of 214.24 g/mol , belongs to the sulfonamide class of compounds.[1][2][3][4] It is recognized, among other roles, as a potential impurity in the manufacturing of the antidiabetic drug Gliclazide.[2][3] The chemical stability of any pharmaceutical compound is a critical quality attribute that can impact its safety and efficacy. Regulatory bodies worldwide, guided by the ICH, mandate rigorous stability testing to establish a re-test period for a drug substance or a shelf life for a drug product.[5][6][7]

This document serves as a practical guide for researchers and scientists, detailing the necessary steps to:

  • Elucidate the intrinsic stability of N-Carbamoyl-2-methyl benzene sulfonamide.

  • Identify potential degradation pathways and characterize the resulting degradation products.

  • Develop a specific, sensitive, and validated stability-indicating analytical method.

  • Establish a systematic approach for long-term stability assessment.

The protocols herein are designed to be self-validating, ensuring that the data generated is reliable and suitable for regulatory submissions.

Forced Degradation Studies: Unveiling Potential Liabilities

Forced degradation, or stress testing, is the cornerstone of stability analysis. It involves subjecting the compound to conditions more severe than accelerated testing to intentionally degrade it. The primary objectives are to identify the likely degradation products that could form during storage and to demonstrate the specificity of the analytical method developed to monitor stability.[8]

Rationale for Stress Condition Selection

The selection of stress conditions is guided by the chemical structure of N-Carbamoyl-2-methyl benzene sulfonamide, which contains both a sulfonamide and a urea functional group. These groups are susceptible to hydrolysis. The aromatic ring suggests potential for oxidation. Therefore, the core stress conditions will include acid hydrolysis, base hydrolysis, oxidation, photolysis, and thermal stress. Sulfonamides are generally resistant to hydrolysis at acidic pH but can degrade under other conditions.[9]

Experimental Protocol for Forced Degradation

Materials:

  • N-Carbamoyl-2-methyl benzene sulfonamide (purity ≥97%)[4]

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Class A volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Prepare a stock solution of N-Carbamoyl-2-methyl benzene sulfonamide at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 ACN/Water).

  • Stress Conditions: For each condition, transfer an aliquot of the stock solution to a separate vial.

    • Acid Hydrolysis: Add an equal volume of 1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Add an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation (Solid State): Place approximately 10 mg of the solid compound in a hot air oven at 105°C for 48 hours. Dissolve the stressed solid in the solvent before analysis.

    • Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7] A control sample should be protected from light.

  • Neutralization and Dilution: After the specified stress period, cool the samples to room temperature. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

Forced Degradation Workflow Diagram

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution of N-Carbamoyl-2-methyl benzene sulfonamide Acid Acidic Hydrolysis (1 M HCl, 60°C) Stock->Acid Apply Stress Base Basic Hydrolysis (1 M NaOH, RT) Stock->Base Apply Stress Oxidation Oxidative Stress (30% H₂O₂, RT) Stock->Oxidation Apply Stress Thermal Thermal Stress (Solid, 105°C) Stock->Thermal Apply Stress Photo Photolytic Stress (ICH Q1B) Stock->Photo Apply Stress Neutralize Neutralize & Dilute Samples to 100 µg/mL Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-UV Analysis (Assay & Purity) Neutralize->HPLC LCMS LC-MS Analysis (Impurity Identification) HPLC->LCMS For Peak ID

Caption: Workflow for forced degradation studies.

Expected Degradation Pathways

Based on the structure, two primary degradation pathways are anticipated:

  • Hydrolysis of the Sulfonylurea Bridge: The C-N bond between the sulfonyl group and the urea moiety can be cleaved under acidic or basic conditions, yielding 2-methylbenzene sulfonamide and isocyanic acid (which would further degrade to ammonia and CO₂).

  • Hydrolysis of the Urea Moiety: The carbamoyl group (-CONH₂) can be hydrolyzed to a carboxylic acid, though this is generally less favorable.

  • Oxidation of the Methyl Group: The methyl group on the benzene ring could be oxidized to a carboxylic acid.

Stability-Indicating Analytical Method

A validated stability-indicating method is essential to separate, detect, and quantify the active compound and its degradation products. RP-HPLC is the method of choice for this purpose.[10][11][12]

HPLC Method Protocol

The following method provides a starting point for development and should be optimized to ensure adequate resolution between the parent peak and all degradation product peaks.

ParameterRecommended Condition
Instrument HPLC with UV or PDA Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection 235 nm
Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including degradants. This is confirmed by analyzing the forced degradation samples.

  • Linearity: A linear relationship between concentration and detector response.

  • Accuracy & Precision: Closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.

  • Robustness: Capacity to remain unaffected by small, deliberate variations in method parameters.

Identification of Degradation Products by LC-MS

For peaks observed in the chromatograms of stressed samples, LC-MS analysis is crucial for structural elucidation.[13][14][15][16] By coupling the HPLC system to a mass spectrometer, the mass-to-charge ratio (m/z) of the degradation products can be determined, providing strong evidence for their identity. Tandem MS (MS/MS) can further aid in structural confirmation through fragmentation analysis.[17]

Table 1: Example Summary of Forced Degradation Results

Stress Condition% DegradationNo. of DegradantsMajor Degradant RRT
Control < 0.1%0-
Acid Hydrolysis 15.2%20.75
Base Hydrolysis 25.8%30.75, 0.88
Oxidation 8.5%11.15
Thermal 2.1%10.88
Photolytic 5.6%20.95, 1.10

Long-Term and Accelerated Stability Study Protocol

Formal stability studies are performed on at least three primary batches of the drug substance to propose a re-test period. The storage conditions and testing frequency are dictated by ICH Q1A(R2).[5][18]

Storage Conditions
  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Testing Schedule

The substance should be tested at regular intervals throughout the proposed re-test period.[5][18]

StudyTesting Time Points (Months)
Long-Term 0, 3, 6, 9, 12, 18, 24, 36
Accelerated 0, 3, 6
Tests to be Performed

At each time point, the following tests should be conducted:

  • Appearance: Visual inspection for any changes in physical state or color.

  • Assay: Quantification of the active substance using the validated stability-indicating HPLC method.

  • Purity: Determination of degradation products using the same HPLC method. Any degradation product exceeding the identification threshold should be characterized.

Long-Term Stability Workflow Diagram

Stability_Workflow cluster_setup Study Setup cluster_storage Storage cluster_testing Scheduled Testing cluster_eval Evaluation Batches Select ≥3 Primary Batches of Drug Substance T0 Time-Zero Analysis (Appearance, Assay, Purity) Batches->T0 LongTerm Long-Term Storage (25°C/60%RH) T0->LongTerm Accelerated Accelerated Storage (40°C/75%RH) T0->Accelerated LT_Pulls Pull Samples at: 3, 6, 9, 12, 18, 24, 36 mo LongTerm->LT_Pulls ACC_Pulls Pull Samples at: 3, 6 mo Accelerated->ACC_Pulls Analysis Perform Analysis: Appearance, Assay, Purity LT_Pulls->Analysis ACC_Pulls->Analysis Data Compile & Analyze Data Analysis->Data Retest Establish Re-Test Period Data->Retest

Caption: Workflow for long-term and accelerated stability studies.

Conclusion

This application note provides a comprehensive, scientifically-grounded methodology for assessing the stability of N-Carbamoyl-2-methyl benzene sulfonamide. By following these protocols, researchers can generate the robust data required to understand degradation pathways, establish appropriate storage conditions, and define a re-test period that satisfies global regulatory standards. The emphasis on a self-validating system, from forced degradation through to long-term stability monitoring, ensures the integrity and reliability of the resulting stability profile.

References

  • N-Carbamoyl-2-methyl benzene sulfonamide | C8H10N2O3S | CID 20975378 . PubChem. Available from: [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS . Agilent. Available from: [Link]

  • Studies on sulfonamide degradation products . ResearchGate. Available from: [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland . MDPI. Available from: [Link]

  • Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey . ResearchGate. Available from: [Link]

  • ICH Q1A(R2) Stability testing of new drug substances and products . International Council for Harmonisation. Available from: [Link]

  • Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection . ResearchGate. Available from: [Link]

  • Detection and identification of degradation products of sulfamethoxazole by means of LC/MS and −MSn after ozone treatment . IWA Publishing. Available from: [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 . National Institutes of Health (NIH). Available from: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline . European Medicines Agency (EMA). Available from: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions . Springer. Available from: [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates . MDPI. Available from: [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization . National Institutes of Health (NIH). Available from: [Link]

  • Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics . ResearchGate. Available from: [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products . European Medicines Agency (EMA). Available from: [Link]

  • Forced Degradation Studies . MedCrave online. Available from: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride . Trends in Sciences. Available from: [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond . The Natural Products Journal. Available from: [Link]

  • ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products . TGA. Available from: [Link]

  • N-Benzoyl-2-methyl-benzene-sulfonamide . PubMed. Available from: [Link]

  • Quality Guidelines . International Council for Harmonisation. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Carbamoyl-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Carbamoyl-2-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the potential challenges in your synthesis experiments. Our approach is grounded in established chemical principles and practical laboratory experience with related sulfonamide compounds.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of N-Carbamoyl-2-methylbenzenesulfonamide.

Issue 1: Low Yield of the Final Product

Question: I am experiencing a significantly lower than expected yield of N-Carbamoyl-2-methylbenzenesulfonamide. What are the likely causes and how can I improve it?

Answer: Low yields in this synthesis can often be attributed to several factors, primarily related to the stability of the starting materials and the reaction conditions.

Probable Causes & Solutions:

  • Hydrolysis of o-Toluenesulfonyl Chloride: The primary precursor, o-toluenesulfonyl chloride, is highly susceptible to hydrolysis, which converts it to the unreactive o-toluenesulfonic acid.

    • Solution: It is crucial to use anhydrous solvents and reagents. The reaction should be conducted under a dry atmosphere, for instance, by using a drying tube or performing the reaction under an inert gas like nitrogen[1].

  • Incomplete Amination: The initial step of converting o-toluenesulfonyl chloride to o-toluenesulfonamide may not have gone to completion.

    • Solution: The amination reaction is exothermic. Therefore, it is important to control the temperature, especially during the addition of o-toluenesulfonyl chloride. Cooling the reaction vessel is often recommended for laboratory-scale synthesis[1]. Gentle heating after the initial addition can help drive the reaction to completion. Monitoring the reaction's progress with thin-layer chromatography (TLC) is advisable to determine the optimal reaction time[1].

  • Suboptimal Carbamoylation Conditions: The reaction of o-toluenesulfonamide with urea (or a related carbamoylating agent) requires specific conditions to proceed efficiently.

    • Solution: This reaction is often carried out by heating a mixture of the sulfonamide and urea, sometimes in the presence of a base. A solvent-free "melt" reaction can be effective, but temperature control is critical to avoid decomposition[2]. Alternatively, the reaction can be performed in a high-boiling inert solvent. The molar ratio of the reactants is also important; using a slight excess of urea may be beneficial[3].

  • Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification steps.

    • Solution: N-Carbamoyl-2-methylbenzenesulfonamide has acidic protons and is soluble in aqueous base. During workup, ensure that the pH of the aqueous layer is sufficiently acidic during the precipitation step to minimize its solubility. When recrystallizing, use the minimum amount of hot solvent required to dissolve the product to maximize recovery upon cooling.

Issue 2: Impure Product - Presence of Isomeric Impurity

Question: My final product is contaminated with what I suspect is the para-isomer, N-Carbamoyl-4-methylbenzenesulfonamide. How can I confirm this and purify my product?

Answer: Contamination with the para-isomer is a frequent challenge, typically originating from the starting o-toluenesulfonyl chloride, which is often produced as a mixture of ortho and para isomers.

Probable Cause & Solutions:

  • Impure Starting Material: The most likely source of the para-isomer is the commercial o-toluenesulfonyl chloride, which can contain a significant amount of the p-toluenesulfonyl chloride.

    • Confirmation: The presence of the para-isomer can be confirmed using analytical techniques such as NMR spectroscopy (looking for characteristic aromatic proton splitting patterns) or HPLC.

    • Purification of the Intermediate: It is often easier to purify the intermediate, o-toluenesulfonamide, before proceeding to the carbamoylation step. The ortho and para isomers of toluenesulfonamide have different solubilities and can often be separated by careful recrystallization.

    • Purification of the Final Product: If the final product is a mixture, fractional crystallization can be attempted. The solubility of the ortho and para isomers of N-Carbamoyl-methylbenzenesulfonamide may differ in various solvents. A systematic screening of solvents for recrystallization is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-Carbamoyl-2-methylbenzenesulfonamide?

A1: The most common and direct synthesis involves a two-step process. First, o-toluenesulfonyl chloride is reacted with ammonia to form o-toluenesulfonamide. In the second step, the o-toluenesulfonamide is reacted with urea, typically through heating, to introduce the carbamoyl group.

Q2: Are there alternative carbamoylating agents to urea?

A2: Yes, while urea is a common choice due to its availability and low cost, other reagents can be used. For instance, reacting the sodium salt of o-toluenesulfonamide with an isocyanate, such as chlorosulfonyl isocyanate followed by hydrolysis, or reacting o-toluenesulfonamide with sodium cyanate in the presence of an acid are alternative routes.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be developed to clearly separate the starting material, intermediate, and the final product. Staining with potassium permanganate or visualization under UV light can be used to see the spots.

Q4: What are the key safety precautions for this synthesis?

A4: o-Toluenesulfonyl chloride is corrosive and reacts with moisture; it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The amination reaction with concentrated ammonia is also exothermic and should be performed with care in a well-ventilated area. When heating the reaction mixture, especially in the case of a melt synthesis with urea, it is important to have controlled heating to prevent runaway reactions and decomposition, which can release toxic gases.

Experimental Protocol: Synthesis of N-Carbamoyl-2-methylbenzenesulfonamide

This protocol is a general guideline based on the synthesis of related sulfonamides. Optimization may be required.

Step 1: Synthesis of o-Toluenesulfonamide

  • In a fume hood, place a three-necked round-bottom flask equipped with a dropping funnel and a mechanical stirrer in an ice-water bath.

  • Add concentrated aqueous ammonia to the flask.

  • Slowly add o-toluenesulfonyl chloride dropwise from the dropping funnel into the stirred ammonia solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • The crude o-toluenesulfonamide can be purified by recrystallization from hot water or an ethanol-water mixture. Dry the purified product completely.

Step 2: Synthesis of N-Carbamoyl-2-methylbenzenesulfonamide

  • Combine the dry o-toluenesulfonamide and urea in a round-bottom flask.

  • Heat the mixture in an oil bath to a temperature slightly above the melting point of the mixture (typically in the range of 140-160 °C). The mixture will evolve ammonia gas.

  • Continue heating until the evolution of ammonia ceases.

  • Cool the reaction mixture to room temperature. The solidified mass is the crude product.

  • Dissolve the crude product in a warm aqueous sodium hydroxide solution.

  • Filter the solution to remove any insoluble byproducts.

  • Cool the filtrate in an ice bath and slowly acidify with dilute hydrochloric acid until the product precipitates completely.

  • Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain pure N-Carbamoyl-2-methylbenzenesulfonamide.

Data Summary

ParameterValue/RangeNotes
Amination Temperature 0 - 10 °C (addition)Exothermic reaction, requires cooling.
Carbamoylation Temp. 140 - 160 °C (melt)Monitor for ammonia evolution.
Reactant Molar Ratio 1 : 1.05 - 1.2(o-toluenesulfonamide : urea)
Purification pH Acidic (pH ~2-3)For precipitation from basic solution.

Visualizations

Main_Reaction_Pathway o-Toluenesulfonyl Chloride o-Toluenesulfonyl Chloride o-Toluenesulfonamide o-Toluenesulfonamide o-Toluenesulfonyl Chloride->o-Toluenesulfonamide + NH3 N-Carbamoyl-2-methylbenzenesulfonamide N-Carbamoyl-2-methylbenzenesulfonamide o-Toluenesulfonamide->N-Carbamoyl-2-methylbenzenesulfonamide + Urea, Heat Side_Reaction o-Toluenesulfonyl Chloride o-Toluenesulfonyl Chloride o-Toluenesulfonic Acid o-Toluenesulfonic Acid o-Toluenesulfonyl Chloride->o-Toluenesulfonic Acid + H2O (Moisture)

Caption: Hydrolysis side reaction of the starting material.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Check Purity of Starting Material (o-Toluenesulfonyl Chloride) Start->CheckPurity CheckConditions Verify Anhydrous Reaction Conditions Start->CheckConditions OptimizeWorkup Optimize Purification/Workup Protocol CheckPurity->OptimizeWorkup CheckTemp Monitor and Control Reaction Temperatures CheckConditions->CheckTemp CheckTemp->OptimizeWorkup Success Improved Yield and Purity OptimizeWorkup->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Scribd. Tolbutamide | PDF. [Link]

  • PubMed Central. Synthesis of 2-aminothiazole sulfonamides as potent biological agents. [Link]

  • Google Patents. CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide.
  • RxList. Tolbutamide: Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • Google Patents. CN104892470A - Method for preparing N-alkyl-p-toluenesulfonamide.
  • Google Patents.
  • Google Patents.
  • Australian Industrial Chemicals Introduction Scheme. Toluenesulfonamides - Evaluation statement - 14 January 2022. [Link]

  • Organic Chemistry Portal. p-Toluenesulfonamides. [Link]

  • ResearchGate. (PDF) THE SYNTHESIS OF CYCLIC ANALOGUES OF TOLBUTAMIDE. [Link]

  • ResearchGate. (PDF) N-Benzoyl-2-methylbenzenesulfonamide. [Link]

  • PubMed. N-Benzoyl-2-methyl-benzene-sulfonamide. [Link]

  • Patsnap. Production process of p-toluenesulfonamide urea - Eureka. [Link]

  • PubChem. N-Carbamoyl-2-methyl benzene sulfonamide | C8H10N2O3S | CID 20975378. [Link]

  • YouTube. Synthesis of Tolbutamide | Structure, MOA, Uses | Sulfonylureas | BP 501T | L~55. [Link]

  • HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL. [Link]

  • IJPPR. Synthesis of Novel Anti-Inflammatory Benzamide Derivatives Utilizing Non-Catalyst and Non-Solvent Smiles Rearrangements. [Link]

  • PubMed. Synthesis, antidiabetic and hypolipidemic activities of new diethylamine and triethoxysilyl derivatives of tolbutamide on rats. [Link]

  • European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

  • MDPI. Synthesis and Characterization of Benzene-1,2,4-triyl Tris(2-(3-carboxy-4-hydroxybenzenesulfonate) Acetate). [Link]

Sources

Technical Support Center: Purification of N-Carbamoyl-2-methyl benzene sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-Carbamoyl-2-methyl benzene sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind purification strategies to overcome common challenges encountered during your experiments.

Introduction to Purification Challenges

N-Carbamoyl-2-methyl benzene sulfonamide, also known as (2-methylphenyl)sulfonylurea, is a sulfonylurea compound. The primary challenges in its purification often stem from the presence of unreacted starting materials, particularly 2-methylbenzenesulfonamide, and byproducts formed during the synthesis. The key to successful purification lies in exploiting the differences in solubility and physical properties between the desired product and these impurities. This guide will walk you through common issues and provide robust protocols to achieve high purity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of N-Carbamoyl-2-methyl benzene sulfonamide in a question-and-answer format.

Issue 1: Low Yield After Initial Synthesis and Work-up

Question: My initial synthesis of N-Carbamoyl-2-methyl benzene sulfonamide resulted in a low yield of crude product after the initial aqueous work-up. What are the likely causes and how can I improve this?

Answer: A low crude yield can often be attributed to the solubility of the product in the reaction solvent and work-up conditions. N-Carbamoyl-2-methyl benzene sulfonamide, being a polar molecule, can have some solubility in polar organic solvents and aqueous solutions, especially if the pH is not optimal.

Causality and Recommended Actions:

  • Incomplete Precipitation: The product might not have fully precipitated from the reaction mixture upon quenching. Ensure the quenching step, often with water or a dilute acid, is performed at a low temperature (e.g., in an ice bath) to minimize the solubility of the product.

  • pH of the Aqueous Phase: The acidity of the aqueous phase during work-up is critical. Sulfonylureas can exhibit different solubilities at various pH values. It is advisable to adjust the pH of the aqueous layer to be acidic (around pH 2-3) to ensure the protonation of the sulfonamide nitrogen, which generally decreases aqueous solubility.

  • Extraction Inefficiency: If an extraction is performed, the choice of organic solvent is crucial. A solvent that is a good solvent for the product but immiscible with water, such as dichloromethane or ethyl acetate, should be used.[1] Multiple extractions with smaller volumes of the organic solvent are more effective than a single extraction with a large volume.

Experimental Workflow: Optimizing Crude Product Isolation

cluster_0 Reaction Quenching cluster_1 Product Isolation Reaction_Mixture Reaction Mixture Ice_Bath Cool in Ice Bath Reaction_Mixture->Ice_Bath Acidified_Water Add Cold, Acidified Water (pH 2-3) Ice_Bath->Acidified_Water Precipitation Allow for Complete Precipitation Acidified_Water->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Wash_Solid Wash with Cold Water Filtration->Wash_Solid Drying Dry the Crude Product Wash_Solid->Drying Oily_Product Oily Product or Fails to Crystallize Check_Purity Re-check Purity (TLC/HPLC) Oily_Product->Check_Purity High_Impurity High Impurity Level? Check_Purity->High_Impurity Pre_Purify Perform Pre-purification (e.g., Solvent Wash) High_Impurity->Pre_Purify Yes Optimize_Solvent Optimize Recrystallization Solvent High_Impurity->Optimize_Solvent No Pre_Purify->Optimize_Solvent Rapid_Cooling Was cooling too rapid? Optimize_Solvent->Rapid_Cooling Slow_Cool Cool Slowly Rapid_Cooling->Slow_Cool Yes Induce_Crystallization Induce Crystallization Rapid_Cooling->Induce_Crystallization No Slow_Cool->Induce_Crystallization Scratch Scratch with Glass Rod Induce_Crystallization->Scratch Seed Add Seed Crystal Induce_Crystallization->Seed Anti_Solvent Try Anti-solvent Method Induce_Crystallization->Anti_Solvent

Caption: Troubleshooting crystallization problems.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure N-Carbamoyl-2-methyl benzene sulfonamide?

A1: Pure N-Carbamoyl-2-methyl benzene sulfonamide is expected to be a white solid. [2][3]Its predicted pKa is approximately 4.89. [2]The molecular weight is 214.24 g/mol . [4][5][6] Q2: What analytical techniques are recommended for purity assessment?

A2: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of N-Carbamoyl-2-methyl benzene sulfonamide and quantifying impurities. [5]Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used for purity assessment by identifying impurity signals. Melting point analysis is a good indicator of purity; a sharp melting point range close to the literature value suggests high purity.

Q3: What are the recommended storage conditions for N-Carbamoyl-2-methyl benzene sulfonamide?

A3: It is recommended to store N-Carbamoyl-2-methyl benzene sulfonamide in a dry, sealed container. [5]Some suppliers recommend storage at 0-8 °C. [2][3] Q4: Can column chromatography be used for purification?

A4: While recrystallization is often the preferred method for purifying solid compounds on a larger scale, column chromatography can be a valuable tool for small-scale purification or for separating impurities with very similar solubility profiles to the product. A silica gel stationary phase with a mobile phase gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) would be a typical starting point.

References

  • El-Sayed, M., Al-Majed, A. A., & Al-Omary, F. A. (2018). Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. Molecules, 23(10), 2634. [Link]

  • Kim, J. H., et al. (1994). Process for the preparation of sulfonylurea derivatives and intermediates for this process.
  • Patel, H. R. PRACTICAL LAB MANUAL. HR Patel Institute of Pharmaceutical Education and Research. [Link]

  • Sharpless, K. B., et al. (2024). Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent. The Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). N-Carbamoyl-2-methyl benzene sulfonamide. National Center for Biotechnology Information. [Link]

  • Suchetan, P. A., Gowda, B. T., Foro, S., & Fuess, H. (2010). N-Benzoyl-2-methyl-benzene-sulfonamide. Acta crystallographica. Section E, Structure reports online, 66(Pt 5), o1024. [Link]

  • U.S. Environmental Protection Agency. (1996). Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization. [Link]

  • Fains, B., et al. (2015). Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. Drug development and industrial pharmacy, 41(11), 1869–1877. [Link]

  • Le-Thi-Thuan, et al. (2019). Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Vietnam Journal of Science, Technology and Engineering, 61(4), 57-62. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PubChem. (n.d.). 2-Methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: N-Carbamoyl-2-methyl benzene sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability Profiling & Degradation Troubleshooting Guide

Reference ID: CAS 39051-77-9 | Synonyms: (2-methylphenyl)sulfonylurea; Gliclazide Impurity 8[1]

Welcome to the Technical Support Center

You are likely accessing this guide because you are observing inconsistencies in the recovery, quantification, or storage of N-Carbamoyl-2-methyl benzene sulfonamide (N-C-MBSA) . As a structural analog to the sulfonylurea class (closely related to the ortho-toluene sulfonamide scaffold used in Gliclazide and Saccharin synthesis), this molecule exhibits specific hydrolytic vulnerabilities that often confound experimental data.

This guide moves beyond standard datasheets to address the mechanistic causality of degradation. We treat your experimental setup as a system; if the system parameters (pH, solvent, light) are not aligned with the molecule's chemistry, the compound will degrade before analysis is complete.

Module 1: The Hydrolysis Trap (pH-Dependent Degradation)

The Issue: Users frequently report "disappearing peaks" or the spontaneous appearance of a secondary peak (2-methylbenzenesulfonamide) during LC-MS analysis, particularly when samples sit in the autosampler for >4 hours.

The Mechanism: The N-carbamoyl moiety is chemically labile. Unlike simple amides, the electron-withdrawing sulfonyl group destabilizes the urea linkage, making it susceptible to nucleophilic attack by water. This follows a specific degradation pathway:

  • Acidic Conditions: Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, leading to decarboxylation.

  • Basic Conditions: Base-catalyzed hydrolysis attacks the carbonyl carbon, expelling the sulfonamide anion.

The Pathway: The molecule degrades primarily into 2-methylbenzenesulfonamide , releasing Carbon Dioxide (


) and Ammonia (

).

DegradationPathway Parent N-Carbamoyl-2-methyl benzene sulfonamide (Parent) Intermediate Unstable Carbamic Acid Intermediate Parent->Intermediate + H2O (Hydrolysis) Product1 2-Methylbenzene sulfonamide Intermediate->Product1 Decarboxylation Byproducts CO2 + NH3 Intermediate->Byproducts Elimination

Figure 1: The primary hydrolytic degradation pathway of N-C-MBSA. Note that the loss of the carbamoyl group is irreversible.

Troubleshooting Protocol: Kinetic Stabilization

SymptomProbable CauseCorrective Action
>5% Loss in 4 hours Diluent pH is < 4.0 (Acidic)Buffer the Diluent: Do not dissolve in pure 0.1% Formic Acid. Use 10mM Ammonium Bicarbonate (pH 7.4) or a Water:Acetonitrile (50:50) mix without acid modifiers for stock prep.
New Peak at RRT ~0.8 Thermal degradation in AutosamplerTemperature Control: Set autosampler to 4°C. The hydrolysis rate constant (

) doubles roughly every 10°C increase.
Non-linear Calibration In-situ degradation during runInjection Speed: Minimize "soak time" in the needle. Ensure the sample loop is purged immediately.
Module 2: Analytical Interference & Separation

The Issue: N-C-MBSA co-elutes with its primary degradation product, 2-methylbenzenesulfonamide, on standard C18 gradients, leading to integration errors.

Technical Insight: Both molecules share the lipophilic ortho-toluene tail. The difference lies in the polar carbamoyl head group. At low pH (common in LC-MS), the carbamoyl group is neutral, reducing the selectivity difference between the parent and the sulfonamide product.

Optimized Separation Protocol: To separate the parent from its degradant, you must exploit the acidity of the sulfonamide proton (


).

Recommended HPLC Conditions:

ParameterSpecificationRationale
Column Phenyl-Hexyl or Polar-Embedded C18The Phenyl ligand engages in

interactions with the benzene ring, enhancing selectivity better than alkyl chains alone.
Mobile Phase A 10mM Ammonium Acetate (pH 5.5)Operating near the

ensures the sulfonamide impurity is partially ionized, shifting its retention time away from the neutral N-carbamoyl parent.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% to 60% B over 10 minsSlow gradient required to resolve the structural analogs.
Detection UV @ 230 nmThe benzene ring absorption maximum; avoids interference from mobile phase buffers.
Module 3: Environmental & Metabolic Fate[2][3][4]

The Issue: Researchers studying environmental fate or drug metabolism (DMPK) often mistake N-C-MBSA for a stable end-point metabolite.

Expert Clarification: In biological systems (e.g., soil bacteria or liver microsomes), N-C-MBSA is a transient intermediate .

  • Source: It is often formed via the hydrolysis of larger sulfonylurea drugs (e.g., Gliclazide, Tolbutamide) or herbicides (e.g., Bensulfuron-methyl).

  • Fate: It rapidly degrades to the sulfonamide. If you detect N-C-MBSA, you are likely capturing a "snapshot" of active hydrolysis.

Workflow: Distinguishing Biotic vs. Abiotic Degradation

TroubleshootingTree Start Sample Analysis: Loss of N-C-MBSA observed Control Run Sterile Control (Autoclaved Matrix) Start->Control Compare Compare Degradation Rates (k_bio vs k_abiotic) Control->Compare Result1 Rate Control ≈ Rate Sample (Abiotic Hydrolysis) Compare->Result1 Similar Rates Result2 Rate Sample >> Rate Control (Enzymatic Degradation) Compare->Result2 Faster in Bio Action1 Adjust pH/Temp to stabilize Result1->Action1 Action2 Investigate Amidase/ Urease Activity Result2->Action2

Figure 2: Decision tree for determining if degradation is chemical (hydrolysis) or biological (enzymatic).

Frequently Asked Questions (FAQ)

Q: Can I store stock solutions of N-C-MBSA in DMSO? A: Yes, but with caution. While DMSO is aprotic and prevents hydrolysis, it is hygroscopic. Absorbed water will eventually trigger hydrolysis. Recommendation: Store DMSO stocks at -20°C in single-use aliquots. Avoid freeze-thaw cycles.

Q: Why does the degradation rate increase in basic buffers (pH > 9)? A: At high pH, the mechanism shifts. The hydroxide ion (


) acts as a potent nucleophile, directly attacking the carbonyl carbon.[2] This base-catalyzed hydrolysis is often faster than acid-catalyzed degradation for sulfonylureas. Optimal Stability Window:  pH 5.0 – 7.0.

Q: Is N-C-MBSA light sensitive? A: Moderate sensitivity. While not as sensitive as nitro-aromatics, the sulfonamide bond can undergo photolytic cleavage under high-intensity UV (254 nm). Protocol: Always use amber glassware for long-term storage or autosampler vials.

References
  • PubChem. (n.d.).[1][3] N-Carbamoyl-2-methyl benzene sulfonamide (Compound Summary). National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • SABIC. (2025). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. University of Lisbon Repository. Retrieved January 30, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Benzenesulfonamide and Sulfanilamide. Retrieved January 30, 2026, from [Link]

  • U.S. EPA. (2001). Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization. Retrieved January 30, 2026, from [Link]

Sources

Technical Support Center: TLC Monitoring of N-Carbamoyl-2-methyl benzene sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring the synthesis of N-Carbamoyl-2-methyl benzene sulfonamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful reaction monitoring using Thin-Layer Chromatography (TLC).

Introduction

The synthesis of N-Carbamoyl-2-methyl benzene sulfonamide, a sulfonylurea, typically involves the reaction of 2-methylbenzenesulfonamide with a carbamoylating agent. Monitoring the progress of this reaction is crucial to determine the point of completion and to identify the presence of any side products. TLC is a rapid, cost-effective, and widely used technique for this purpose. This guide will address common challenges encountered during the TLC analysis of this specific reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor this reaction?

A1: The primary purpose is to visually track the consumption of the starting material (2-methylbenzenesulfonamide) and the formation of the product (N-Carbamoyl-2-methyl benzene sulfonamide) over time. This allows for the determination of the reaction's endpoint, preventing unnecessary heating or the formation of degradation products.

Q2: How do I choose an appropriate stationary phase for this analysis?

A2: For the separation of a sulfonamide from a sulfonylurea, standard silica gel 60 F254 plates are the most common and effective choice. The polar silica surface allows for good separation based on the polarity differences between the starting material and the product.

Q3: What is a good starting mobile phase for this separation?

A3: A mixture of a moderately polar and a more polar solvent is a good starting point. A common mobile phase for separating sulfonamides and sulfonylureas is a mixture of chloroform and methanol. A starting ratio of 9:1 (chloroform:methanol) is recommended, which can then be optimized.[1][2]

Q4: How can I visualize the spots on the TLC plate?

A4: Both the starting material and the product contain a benzene ring, making them UV active. Therefore, the primary, non-destructive visualization method is using a UV lamp at 254 nm, where the spots will appear as dark quenching areas on the fluorescent green background of the plate.[1] For more sensitive or specific visualization, chemical stains can be used.

Q5: What are the expected relative Rf values for the starting material and product?

A5: N-Carbamoyl-2-methyl benzene sulfonamide is more polar than 2-methylbenzenesulfonamide due to the additional urea functional group. Therefore, the product will have a lower Retention Factor (Rf) value (it will travel a shorter distance up the plate) compared to the starting material.

TLC Monitoring Protocol: A Step-by-Step Guide

This protocol provides a general procedure for monitoring the synthesis of N-Carbamoyl-2-methyl benzene sulfonamide.

1. Sample Preparation:

  • At various time points during the reaction, withdraw a small aliquot (a few drops) of the reaction mixture.
  • Dilute the aliquot with a suitable volatile solvent (e.g., ethyl acetate, acetone) to a concentration appropriate for TLC spotting.

2. TLC Plate Preparation:

  • Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel 60 F254 TLC plate.
  • Mark the lanes for the starting material (SM), co-spot (SM + reaction mixture), and the reaction mixture (RM).

3. Spotting:

  • Using a capillary tube, spot a small amount of the diluted starting material solution onto the "SM" lane.
  • Spot the diluted reaction mixture onto the "RM" lane.
  • For the co-spot lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the starting material spot.

4. Development:

  • Prepare the mobile phase (e.g., Chloroform:Methanol 9:1 v/v) in a developing chamber.
  • Place the spotted TLC plate in the chamber, ensuring the solvent level is below the origin.
  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

5. Visualization:

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.
  • Allow the plate to dry completely in a fume hood.
  • Visualize the spots under a UV lamp at 254 nm and circle them with a pencil.
  • If necessary, use a chemical stain for further visualization.

Troubleshooting Guide

This section addresses specific problems you may encounter during the TLC analysis of your reaction.

Problem Potential Cause(s) Solution(s)
No spots are visible under UV light. The concentration of the sample is too low.Re-spot the plate multiple times in the same location, allowing the solvent to dry between applications. Alternatively, prepare a more concentrated sample for spotting.
The compound is not UV active.While both the starting material and product are expected to be UV active, if you suspect a non-UV active impurity, use a chemical stain.
Spots are streaking. The sample is too concentrated.Dilute your sample before spotting.[3]
The compound is highly acidic or basic.The sulfonamide and sulfonylurea moieties have acidic protons. Add a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase to suppress deprotonation and reduce streaking.[3]
The compound is degrading on the silica plate.Perform a 2D TLC to confirm degradation. If degradation is occurring, consider using a different stationary phase like alumina or a less acidic mobile phase.
The spots remain at the origin (Rf ≈ 0). The mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the methanol concentration in a chloroform:methanol mixture).
The spots are at the solvent front (Rf ≈ 1). The mobile phase is too polar.Decrease the polarity of the mobile phase by decreasing the proportion of the more polar solvent.
Poor separation between starting material and product. The mobile phase polarity is not optimal.Systematically vary the ratio of your mobile phase components. For example, try different ratios of chloroform:methanol (e.g., 9.5:0.5, 8:2). You can also try adding a third solvent with intermediate polarity, such as ethyl acetate.
Faint or no spots after chemical staining. The chosen stain is not suitable for these compounds.For sulfonylureas, a vanillin-sulfuric acid stain can be effective, often producing colored spots upon heating.[4] Phosphomolybdic acid (PMA) is a good general-purpose stain that can also be used.
The compound has volatilized during heating.If using a stain that requires heating, heat gently and for the minimum time necessary.

Visualization Techniques

Method Procedure Expected Results Reference
UV Light (254 nm) Irradiate the dried plate with a UV lamp.Dark spots on a fluorescent green background.[1]
Vanillin-Sulfuric Acid Stain Prepare a solution of 1% vanillin in sulfuric acid. Dip the plate in the stain and gently heat with a heat gun.Sulfonylureas may appear as blue or brown spots.[4]
Phosphomolybdic Acid (PMA) Stain Prepare a 5-10% solution of PMA in ethanol. Dip the plate in the stain and gently heat.Most organic compounds will appear as dark green or blue spots on a yellow-green background.[5]
Ehrlich's Reagent Prepare a solution of p-dimethylaminobenzaldehyde in ethanol and hydrochloric acid. Spray the plate and gently heat.Ureas and other nitrogen-containing compounds can produce colored spots (often yellow to red).[6]

Workflow Diagram

TLC_Troubleshooting_Workflow start Start: Run TLC check_spots Visualize under UV (254nm) start->check_spots no_spots Problem: No Spots check_spots->no_spots No spots visible streaking Problem: Streaking check_spots->streaking Streaky spots at_origin Problem: Spots at Origin check_spots->at_origin Rf ~ 0 at_front Problem: Spots at Solvent Front check_spots->at_front Rf ~ 1 poor_sep Problem: Poor Separation check_spots->poor_sep Spots not resolved good_tlc Good Separation (SM & P Visible) check_spots->good_tlc Clear spots sol_no_spots Concentrate Sample or Use Stain no_spots->sol_no_spots sol_streaking Dilute Sample or Add Acid to Eluent streaking->sol_streaking sol_at_origin Increase Eluent Polarity at_origin->sol_at_origin sol_at_front Decrease Eluent Polarity at_front->sol_at_front sol_poor_sep Optimize Mobile Phase Ratio poor_sep->sol_poor_sep end End: Monitor Reaction good_tlc->end sol_no_spots->start Retry sol_streaking->start Retry sol_at_origin->start Retry sol_at_front->start Retry sol_poor_sep->start Retry

Caption: TLC Troubleshooting Workflow.

References

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Krzek, J., & Stompel, R. (2002). Identification and Determination of Gliclazide and its Impurities in Various Medicines by Thin-Layer Chromatography and Densitometry.
  • PubChem. (n.d.). N-Carbamoyl-2-methyl benzene sulfonamide. Retrieved from [Link]

  • ResearchGate. (2010). N-Benzoyl-2-methylbenzenesulfonamide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Issues. Retrieved from [Link]

  • Zavgorodova, V. M., & Zotova, E. E. (2016). Methodology of Gliclazide Detection in Biological Samples. Journal of Pharmacy and Pharmacology, 4(1), 1-5.
  • Journal of Planar Chromatography. (2002). Identification and Determination of Gliclazide and its Impurities in Various Medicines by Thin-Layer Chromatography and Densitometry. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2004).
  • Reddit. (2023, October 30). TLC for urea. Retrieved from [Link]

  • ResearchGate. (2015). A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectroscophotometry. Retrieved from [Link]

  • ResearchGate. (2020). Thin-layer Chromatographic Method for Quantification of Sulfonamides in Chicken Meat. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-Ethyl-2-methylbenzenesulfonamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • YouTube. (2021, August 22). Visualizing a TLC plate. Retrieved from [Link]

  • YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. Retrieved from [Link]

  • Journal of Chemical Education. (2022). Development and validation of thin layer chromatography-densitometry method for determination of glimepiride in tablets. Retrieved from [Link]

  • ResearchGate. (2010). TLC of Sulfonamides. Retrieved from [Link]

  • ResearchGate. (2023). Analytical Method Capable of Quantifying Eight Nitrosamine Impurities from Five Different Commercially Available Metformin Formulations with Glipizide, Glibenclamide, Gliclazide, Evogliptin, and Glimepiride by Ultra High Performance Liquid Chromatography Tripple Quadrupole Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025). ANALYTICAL METHODS FOR THE DETERMINATION OF GLICLAZIDE IN PHARMACEUTICAL FORMULATIONS AND BIOLOGICAL FLUIDS. Retrieved from [Link]

  • ResearchGate. (2025). Identification and determination of gliclazide and its impurities in various medicines by thin-layer chromatography and densitometry. Retrieved from [Link]

  • ResearchGate. (2025). TLC screening of sugars in urine and blood samples. Retrieved from [Link]

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Technical Support Center: Troubleshooting Unexpected NMR Shifts for N-Carbamoyl-2-methyl benzene sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "N-Carbamoyl-2-methyl benzene sulfonamide" (o-Toluenesulfonylurea). This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected Nuclear Magnetic Resonance (NMR) shifts during their experiments with this compound and its derivatives. Here, we will delve into the potential causes of these shifts and provide systematic troubleshooting strategies.

I. Troubleshooting Guide: Diagnosing Unexpected NMR Shifts

This section addresses specific issues you might encounter in the lab. We will explore the causality behind these experimental challenges and provide actionable protocols.

Question 1: Why do the aromatic protons on the 2-methylbenzene (tolyl) group show a complex, overlapping multiplet instead of the expected distinct signals?

Underlying Science: The chemical shifts of aromatic protons are highly sensitive to their electronic environment. In N-Carbamoyl-2-methyl benzene sulfonamide, the electronic effects of the methyl and the N-carbamoyl sulfonamide groups, combined with potential rotational restrictions (rotamers) around the C-S and S-N bonds, can lead to minimal differences in the chemical shifts of the ortho, meta, and para protons. This can result in signal overlap, making first-order analysis difficult.[1]

Troubleshooting Protocol:

  • Solvent Change: The first and often most effective step is to re-run the NMR spectrum in a different deuterated solvent.[2][3] Aromatic solvents like benzene-d6 can induce different chemical shifts due to solvent-solute interactions, potentially resolving the overlapping signals.[2]

    • Protocol:

      • Carefully evaporate the current solvent from your NMR tube.

      • Dissolve the sample in a new solvent (e.g., benzene-d6, acetone-d6, or DMSO-d6).

      • Acquire a new ¹H NMR spectrum.

  • Higher Field Strength: If available, utilize a higher-field NMR spectrometer (e.g., 600 MHz instead of 300 MHz). The chemical shift dispersion increases with the magnetic field strength, which can help to resolve overlapping multiplets.[1]

  • Temperature Variation: Acquiring spectra at different temperatures can help determine if the complexity is due to the presence of rotamers. If multiple conformers are in slow exchange on the NMR timescale, you may see distinct sets of signals. Increasing the temperature can increase the rate of exchange, potentially causing the signals to coalesce into a single, averaged set.[2][4]

    • DOT Diagram: Troubleshooting Overlapping Aromatic Signals

      G start Start: Complex Aromatic Multiplet solvent Change Solvent (e.g., CDCl3 to Benzene-d6) start->solvent res_solvent Resolved? solvent->res_solvent field Increase Spectrometer Field Strength res_field Resolved? field->res_field temp Variable Temperature NMR res_temp Coalescence Observed? temp->res_temp res_solvent->field No end_resolved End: Signals Resolved res_solvent->end_resolved Yes res_field->temp No res_field->end_resolved Yes end_rotamers End: Rotamers Confirmed res_temp->end_rotamers Yes further_analysis Consider 2D NMR (COSY, NOESY) res_temp->further_analysis No

      Caption: Troubleshooting workflow for overlapping aromatic signals.

Question 2: The chemical shifts of the NH and NH₂ protons are broad and their positions are inconsistent between samples. Why is this happening?

Underlying Science: Protons attached to heteroatoms like nitrogen (N-H) are acidic and can undergo chemical exchange with other labile protons in the sample, such as trace amounts of water.[5] This exchange process can be on a timescale that leads to signal broadening. The chemical shift of these protons is also highly dependent on concentration, temperature, and the hydrogen-bonding environment provided by the solvent.[5][6]

Troubleshooting Protocol:

  • D₂O Exchange: To confirm the identity of N-H protons, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The labile N-H protons will exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum.[2]

  • Use of Dry Solvents: Ensure that your deuterated solvent is anhydrous. Water is a common impurity in NMR solvents and can significantly affect the chemical shifts and line shapes of exchangeable protons.[2] Consider using a freshly opened ampule of solvent or storing solvents over molecular sieves.

  • Temperature and Concentration Effects: Be aware that the chemical shifts of N-H protons can vary with sample concentration and temperature due to changes in intermolecular hydrogen bonding. For comparative studies, it is crucial to keep these parameters consistent.

    • Data Summary: Factors Influencing N-H Proton Shifts

      Factor Effect on Chemical Shift Reason
      Increased Concentration Downfield shift Increased intermolecular hydrogen bonding
      Increased Temperature Upfield shift Disruption of hydrogen bonds
      Protic Solvents (e.g., DMSO-d6) Downfield shift Strong hydrogen bonding with the solvent

      | Aprotic Solvents (e.g., CDCl₃) | More variable shifts | Weaker solvent interactions |

Question 3: I am observing unexpected peaks in my ¹³C NMR spectrum. How can I determine if they are from my compound or an impurity?

Underlying Science: While ¹³C NMR is generally less prone to overlapping signals than ¹H NMR, impurities can still complicate the spectrum. The chemical shifts in ¹³C NMR are influenced by the hybridization and electronic environment of the carbon atoms.[7]

Troubleshooting Protocol:

  • Purity Check: Before extensive NMR analysis, confirm the purity of your sample using other analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[8]

  • DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups, and quaternary carbons.

    • DEPT-135: Shows positive signals for CH and CH₃ groups, and negative signals for CH₂ groups. Quaternary carbons are absent.

    • DEPT-90: Only shows signals for CH groups.

  • 2D NMR Spectroscopy: Heteronuclear correlation experiments can definitively link protons to their attached carbons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons.

    • DOT Diagram: ¹³C NMR Impurity Identification Workflow

      G start Start: Unexpected ¹³C Peaks purity Check Purity (HPLC, MS) start->purity impurity_check Impurity Detected? purity->impurity_check dept Run DEPT-135 & DEPT-90 impurity_check->dept No end_impurity End: Impurity Identified impurity_check->end_impurity Yes two_d Run 2D NMR (HSQC, HMBC) dept->two_d assign Assign Signals two_d->assign end_assigned End: Structure Confirmed assign->end_assigned

      Caption: Workflow for identifying unexpected ¹³C NMR signals.

II. Frequently Asked Questions (FAQs)

What are the typical ¹H and ¹³C NMR chemical shift ranges for N-Carbamoyl-2-methyl benzene sulfonamide?

While exact values can vary with the solvent and other experimental conditions, the following table provides expected ranges based on the compound's structure.

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
Aromatic Protons 7.0 - 8.5[9][10]120 - 145[9][11]Complex multiplet, ortho, meta, and para protons will have distinct but potentially close shifts.
Methyl Protons (CH₃) 2.0 - 2.5[10]20 - 25[12]Typically a singlet.
Sulfonamide NH 8.0 - 11.0[9]N/ABroad singlet, position is highly variable.
Carbamoyl NH₂ 5.0 - 7.5N/ATwo broad singlets or one broad singlet, position is variable.
Carbonyl Carbon (C=O) N/A150 - 160Expected to be a quaternary carbon signal.
How does the ortho-methyl group influence the NMR spectrum?

The ortho-methyl group has two main effects:

  • Electronic Effect: As an electron-donating group, it will slightly shield the aromatic protons, causing a minor upfield shift compared to an unsubstituted benzene sulfonamide.

  • Steric Effect: The methyl group can hinder free rotation around the C-S bond. This restricted rotation can lead to conformational isomers (rotamers) that are stable on the NMR timescale at room temperature, resulting in a more complex spectrum with multiple sets of signals.[13]

Can I use NMR to study the conformation of N-Carbamoyl-2-methyl benzene sulfonamide?

Yes, NMR is a powerful tool for conformational analysis.[4][14]

  • Variable Temperature (VT) NMR: As mentioned earlier, studying the spectrum at different temperatures can provide information about rotational barriers.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): These 2D NMR experiments can detect through-space interactions between protons that are close to each other (typically < 5 Å). This can be used to determine the relative orientation of different parts of the molecule, such as the tolyl group and the carbamoyl group.

References

  • Suchetan, P. A., Gowda, B. T., Foro, S., & Fuess, H. (2010). N-Benzoyl-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 66(5), o1024. Available from: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

  • Pautler, R. G., & Tapsak, M. A. (2014). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 33(18), 4973-4979. Available from: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available from: [Link]

  • PubChem. N-Carbamoyl-2-methyl benzene sulfonamide. Available from: [Link]

  • Chang, C. J., & Hart, H. (1974). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Pharmaceutical Sciences, 63(7), 1136-1141. Available from: [Link]

  • Meanwell, N. A. (2018). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ACS Medicinal Chemistry Letters, 9(11), 1081-1087. Available from: [Link]

  • Abraham, R. J., & Mobli, M. (2007). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling study. Magnetic Resonance in Chemistry, 45(10), 865-873. Available from: [Link]

  • Chemistry LibreTexts. 5.3: Factors That Influence NMR Chemical Shift. (2022). Available from: [Link]

  • Abraham, R. J., & Reid, M. (2000). 1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond. Magnetic Resonance in Chemistry, 38(7), 570-579. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]

  • Chemistry LibreTexts. 14.8: Diamagnetic Anisotropy. (2014). Available from: [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide. Journal of University of Babylon for Pure and Applied Sciences, 29(2), 1-11. Available from: [Link]

  • Jasperse, C. R. Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available from: [Link]

  • University of Wisconsin-Madison, Chemistry Department. Troubleshooting Acquisition Related Problems - NMR. Available from: [Link]

  • Chemistry LibreTexts. NMR - Interpretation. Available from: [Link]

  • Lin, L. G., & Li, Y. L. (2015). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids. Molecules, 20(8), 13865-13875. Available from: [Link]

  • YouTube. NMR spectroscopy anisotropy effect in benzene secondary field effect, pi magnetic field effect. (2020). Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available from: [Link]

  • Setliff, F. L., & Spradlin, T. K. (1996). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. Journal of the Arkansas Academy of Science, 50, 113-115. Available from: [Link]

  • YouTube. Functional Group Chemical Shifts in NMR Spectroscopy for Organic Chemistry. (2015). Available from: [Link]

  • WebMO. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]

  • Do, Q. T., & Ishida, T. (2015). NMR free ligand conformations and atomic resolution dynamics. Methods in Enzymology, 560, 269-291. Available from: [Link]

  • The OChem Whisperer. Guide to Solving NMR Questions. (2012). Available from: [Link]

  • Orie, K. J., Duru, R. U., & Ngochindo, R. I. (2021). Synthesis and Spectroscopic Studies of Zinc (II) Ion and Copper (II) Ion Complexes of 4-Methyl-N-(pyridin-2-yl)benzene Sulphonamide. ResearchGate. Available from: [Link]

  • YouTube. HNMR Practice Problems with Step-by-Step Solutions. (2024). Available from: [Link]

  • SIELC Technologies. o-Toluenesulfonamide. Available from: [Link]

  • Jia, X., & Prestegard, J. H. (2022). Determination of Amide cis/trans Isomers in N-Acetyl-d-glucosamine: Tailored NMR Analysis of the N-Acetyl Group Conformation. The Journal of Organic Chemistry, 87(18), 12388-12395. Available from: [Link]

  • Khan Academy. Diamagnetic anisotropy. Available from: [Link]

  • Suchetan, P. A., Gowda, B. T., Foro, S., & Fuess, H. (2010). N-Benzoyl-2-methylbenzenesulfonamide. National Center for Biotechnology Information. Available from: [Link]

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  • El-Faham, A., et al. (2006). Conformational analysis: crystallographic, NMR, and molecular mechanics studies of flexible sulfonic esters. Journal of Molecular Structure, 784(1-3), 129-141. Available from: [Link]

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Validation & Comparative

Technical Guide: N-Carbamoyl-2-methyl benzene sulfonamide vs. Gliclazide Impurities

[1][2][3]

Executive Summary: The "Ortho" Challenge in Gliclazide Synthesis

In the high-precision landscape of sulfonylurea development, N-Carbamoyl-2-methyl benzene sulfonamide (also known as 2-methylbenzenesulfonylurea) represents a critical regio-isomeric impurity. Unlike the well-documented oxidative degradants, this compound serves as a distinct marker of starting material purity .

It is the ortho-isomer of the Gliclazide sulfonylurea moiety. Its presence indicates contamination of the starting material (p-toluenesulfonamide) with o-toluenesulfonamide. This guide objectively compares this specific impurity against the standard Gliclazide impurity profile (Impurity A, B, and F), providing actionable separation protocols and mechanistic insights.

Key Technical Differentiators
  • Origin: Synthetic carry-over (Regio-isomerism) vs. Degradation.

  • Chromatographic Behavior: Elutes differently due to steric hindrance of the ortho-methyl group compared to the para-methyl in Gliclazide.

  • Risk Profile: Structural isomer of the active moiety, contrasting with the genotoxic potential of Impurity B (Nitroso).

Chemical Genealogy & Mechanistic Pathways

To understand the control strategy, one must map the parallel synthesis pathways. The target compound is the intermediate for Impurity F (the ortho-isomer of Gliclazide).

The Parallel Synthesis/Degradation Map

The following diagram illustrates how the ortho-impurity track runs parallel to the main Gliclazide synthesis, eventually yielding the target compound either as an unreacted intermediate or a hydrolysis product.

GliclazidePathwayscluster_paraStandard Gliclazide Pathway (Para-Series)cluster_orthoImpurity Pathway (Ortho-Series)pTSAp-Toluenesulfonamide(Starting Material)pTSUp-Toluenesulfonylurea(Intermediate)pTSA->pTSUCarbamoylationoTSAo-Toluenesulfonamide(Contaminant)pTSA->oTSAImpure StartGLZGLICLAZIDE(API)pTSU->GLZ+ Amine RingImpAImpurity A(Sulfonamide Hydrolysis)GLZ->ImpAHydrolysis(Degradation)TargetN-Carbamoyl-2-methylbenzene sulfonamide(TARGET)oTSA->TargetCarbamoylationImpFImpurity F(Ortho-Gliclazide)Target->ImpF+ Amine RingImpF->TargetHydrolysis(Degradation)

Figure 1: Parallel synthesis pathways showing the origin of the Target Compound (Ortho-sulfonylurea) versus the standard Gliclazide route.

Comparative Analysis: Target vs. Critical Impurities

This section evaluates the target compound against the three most significant pharmacopoeial impurities (EP/BP/USP standards).

Table 1: Physicochemical & Risk Comparison
FeatureTarget Compound Impurity F Impurity A Impurity B
Chemical Name N-Carbamoyl-2-methyl benzene sulfonamide1-(3-azabicyclo[3.3.0]oct-3-yl)-3-(o-tolylsulfonyl)urea4-Methylbenzenesulfonamide2-Nitroso-octahydrocyclopenta[c]pyrrole
Relationship Precursor / Hydrolysis Product Regio-Isomer of API Hydrolysis Product of API Process Impurity
Structure Type Sulfonylurea (Ortho)Full Drug Isomer (Ortho)Sulfonamide (Para)Nitroso-Amine
Origin Synthesis Intermediate (Ortho)Synthesis (from Target)Degradation (Acid/Base)Synthesis (Cyclization/Heat)
Genotoxicity Low (Class III)Low (Class III)Low (Class III)High (Mutagenic/Carcinogenic)
HPLC Elution Early Eluting (Polar)Late Eluting (Non-polar)Early ElutingVery Early / distinct
Detection (UV) ~230 nm~230 nm~230 nmWeak UV response
Detailed Technical Insights
1. Target vs. Impurity F (The "Parent" Relationship)
  • The Link: Impurity F is essentially Gliclazide with the methyl group moved to the ortho position.[1] The Target Compound is the "half-molecule" precursor to Impurity F.

  • Differentiation: In Reverse Phase HPLC (RP-HPLC), the Target Compound (being a smaller, more polar urea) will elute significantly earlier than Impurity F. Impurity F, having the large hydrophobic azabicyclo ring, will elute close to Gliclazide (often just before or after, requiring high plate counts for resolution).

2. Target vs. Impurity A (The Isomeric Contrast)
  • The Link: Impurity A is the sulfonamide "tail" of the Gliclazide molecule. The Target Compound is the carbamoyl-sulfonamide "tail" of the ortho impurity.

  • Differentiation: Impurity A lacks the carbamoyl (urea) moiety, making it less polar than the Target. However, the ortho position on the Target creates steric shielding.

  • Separation Challenge: Separating the para-sulfonamide (Impurity A) from the ortho-sulfonylurea (Target) requires a gradient method with pH control. The ortho-methyl group affects the pKa of the sulfonamide nitrogen, altering retention behavior in pH-sensitive buffers.

3. Target vs. Impurity B (The Safety Gap)
  • The Link: None structurally. Impurity B is the nitrosated amine ring.

  • Criticality: While the Target Compound represents a quality/purity issue (efficiency of synthesis), Impurity B is a safety issue (carcinogenicity). Regulatory limits for the Target are typically 0.10% - 0.15% (ICH Q3A), whereas Impurity B limits are in the ppm/ppb range (ICH M7).

Experimental Protocols

Protocol A: High-Resolution HPLC Separation

This method is designed to resolve the ortho-isomers (Target & Impurity F) from the para-isomers (Gliclazide & Impurity A).

  • Principle: Ion-pair or pH-controlled Reverse Phase chromatography.

  • Column: C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).

  • Temperature: 45°C (Elevated temperature helps resolve sterically hindered isomers).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 235 nm.[3][4]

Mobile Phase Gradient:

  • Buffer: 20 mM Ammonium Phosphate (pH adjusted to 3.5 with Phosphoric Acid). Low pH suppresses ionization of the acidic sulfonamide protons.

  • Solvent B: Acetonitrile.[1][4]

Time (min)% Buffer% AcetonitrilePhase Description
07030Isocratic hold for polar impurities (Target)
107030Elution of Impurity A & Target
254060Gradient ramp for Gliclazide & Impurity F
354060Wash
407030Re-equilibration

Expected Elution Order:

  • Impurity B (if detectable by UV)

  • Target Compound (N-Carbamoyl-2-methyl benzene sulfonamide)

  • Impurity A (4-Methylbenzenesulfonamide)

  • Gliclazide (API)[5][6]

  • Impurity F (Ortho-isomer of API)

Protocol B: Stress-Testing for Origin Confirmation

To confirm if the Target Compound is present as a degradation product of Impurity F or a raw material carry-over.

  • Preparation: Prepare a 1 mg/mL solution of Impurity F standard (commercially available) in 0.1 N NaOH.

  • Stress Condition: Heat at 60°C for 4 hours (Base hydrolysis).

  • Neutralization: Quench with 0.1 N HCl.

  • Analysis: Inject into the HPLC system described in Protocol A.

  • Validation:

    • Result: If a peak matching the retention time of the Target Compound appears, it confirms the Target is the hydrolysis product of Impurity F.

    • Control: If the Target Compound is present in the fresh API but does not increase upon stressing Gliclazide (which yields Impurity A), it confirms the Target originates from ortho-contamination in the starting sulfonyl chloride.

References

  • European Directorate for the Quality of Medicines (EDQM). Gliclazide Monograph 1524. European Pharmacopoeia (Ph.[5][1] Eur.) 10th Edition. Strasbourg, France. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 20975378: N-Carbamoyl-2-methyl benzene sulfonamide. PubChem.[7] [Link][7]

  • Bhardwaj, S., et al. (2025).[2] "Forced Degradation Study on Gliclazide and Application of Validated Stability-Indicating HPLC-UV Method." ResearchGate. [Link]

  • Pharmaffiliates. Gliclazide Impurity F Reference Standard Data.[Link][5][8]

  • International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[Link]

A Comparative Guide for Researchers: Chlorpropamide vs. N-Carbamoyl-2-methyl benzene sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Deep Dive into the Biological Activities of Two Structurally Related Sulfonylureas

For researchers and scientists in the field of drug development, a thorough understanding of structure-activity relationships is paramount. This guide provides a detailed comparison of the well-characterized oral hypoglycemic agent, chlorpropamide, and the lesser-known research chemical, N-Carbamoyl-2-methyl benzene sulfonamide. While both compounds share the sulfonylurea backbone, a key pharmacophore for antidiabetic activity, their documented biological effects and available experimental data differ significantly. This guide will objectively present the known biological activities of chlorpropamide, supported by experimental evidence, and discuss the potential, yet unconfirmed, activities of N-Carbamoyl-2-methyl benzene sulfonamide based on its chemical structure and relation to other first-generation sulfonylureas.

Introduction to the Compounds

Chlorpropamide is a first-generation sulfonylurea drug that has been used in the treatment of type 2 diabetes mellitus.[1] Its primary function is to stimulate the pancreas to release more insulin.[2] Chemically, it is 4-chloro-N-(propylcarbamoyl)benzenesulfonamide.[3]

N-Carbamoyl-2-methyl benzene sulfonamide , on the other hand, is a chemical compound available for research and manufacturing purposes and is not intended for medical or consumer use.[2] It is also classified as a sulfonylurea and is structurally similar to other first-generation sulfonylureas, notably tolbutamide.[4] Its IUPAC name is N-carbamoyl-2-methylbenzenesulfonamide.[5]

FeatureChlorpropamideN-Carbamoyl-2-methyl benzene sulfonamide
Chemical Formula C10H13ClN2O3SC8H10N2O3S
Molecular Weight 276.74 g/mol [3]214.24 g/mol [2]
CAS Number 94-20-2[3]39051-77-9[2]
Primary Classification First-Generation Sulfonylurea Antidiabetic DrugSulfonylurea, Research Chemical
Therapeutic Use Treatment of Type 2 Diabetes Mellitus[3]Not for medical use[2]

Mechanism of Action and Biological Activity: A Tale of the Known and the Hypothesized

The biological activity of chlorpropamide is well-documented, with a clear mechanism of action. In contrast, the biological activity of N-Carbamoyl-2-methyl benzene sulfonamide remains largely uncharacterized in publicly available scientific literature.

Chlorpropamide: A Potent Insulin Secretagogue

Chlorpropamide, like other sulfonylureas, exerts its hypoglycemic effect by stimulating insulin secretion from the pancreatic β-cells.[2][3] This action is initiated by the binding of the drug to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels on the β-cell membrane.[6]

The binding of chlorpropamide to SUR1 leads to the closure of the KATP channels, which in turn causes depolarization of the β-cell membrane. This depolarization opens voltage-gated calcium channels, leading to an influx of calcium ions (Ca2+). The rise in intracellular Ca2+ triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion into the bloodstream.[4][7]

Beyond its primary role in stimulating insulin secretion, there is some evidence to suggest that chlorpropamide may also have extrapancreatic effects. These include sensitizing β-cells to glucose, limiting glucose production in the liver (gluconeogenesis), and decreasing the breakdown of fats (lipolysis).[8]

Signaling Pathway of Chlorpropamide Action

Chlorpropamide_Pathway Chlorpropamide Chlorpropamide SUR1 SUR1 Subunit of KATP Channel Chlorpropamide->SUR1 Binds to KATP_Channel KATP Channel Closure SUR1->KATP_Channel Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Ca_Channel Voltage-Gated Ca2+ Channel Opening Membrane_Depolarization->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Insulin_Secretion Increased Insulin Secretion Insulin_Exocytosis->Insulin_Secretion

Caption: Mechanism of chlorpropamide-induced insulin secretion.

N-Carbamoyl-2-methyl benzene sulfonamide: An Unexplored Potential

Currently, there is a lack of published experimental data detailing the specific biological activities of N-Carbamoyl-2-methyl benzene sulfonamide. However, its structural classification as a sulfonylurea provides a basis for hypothesizing its potential biological effects.

Given its core sulfonylurea structure, it is plausible that N-Carbamoyl-2-methyl benzene sulfonamide could also interact with the SUR1 subunit of KATP channels in pancreatic β-cells. The presence of the carbamoyl group is a key feature for this class of compounds' activity. The 2-methyl substitution on the benzene ring may influence its binding affinity and overall potency compared to other sulfonylureas.

It is important to emphasize that this is a hypothesis based on chemical structure analogy. Without experimental validation, the actual biological activity of N-Carbamoyl-2-methyl benzene sulfonamide remains speculative. It may exhibit insulin secretagogue properties, or it could have other unforeseen biological effects. Further research is required to elucidate its pharmacological profile.

Experimental Protocols for Assessing Biological Activity

For researchers interested in investigating the biological activity of N-Carbamoyl-2-methyl benzene sulfonamide and comparing it to chlorpropamide, the following experimental workflows are recommended.

In Vitro Insulin Secretion Assay

This assay is fundamental for determining the direct effect of a compound on insulin secretion from pancreatic β-cells.

Methodology:

  • Cell Culture: Maintain a pancreatic β-cell line (e.g., INS-1 or MIN6) in appropriate culture conditions.

  • Cell Seeding: Seed the cells in 24-well plates and allow them to adhere and grow to a suitable confluency.

  • Pre-incubation: Wash the cells with a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) and pre-incubate for 1-2 hours to allow the cells to reach a basal state of insulin secretion.

  • Stimulation: Replace the pre-incubation buffer with a buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) and different concentrations of the test compounds (chlorpropamide as a positive control and N-Carbamoyl-2-methyl benzene sulfonamide). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 1-2 hours).

  • Supernatant Collection: Collect the supernatant from each well, which contains the secreted insulin.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well and compare the effects of the test compounds to the controls.

Experimental Workflow for In Vitro Insulin Secretion Assay

Insulin_Secretion_Workflow Start Start Cell_Culture Culture Pancreatic β-cells (INS-1/MIN6) Start->Cell_Culture Seeding Seed Cells in 24-well Plates Cell_Culture->Seeding Pre_incubation Pre-incubate in Low-Glucose Buffer Seeding->Pre_incubation Stimulation Stimulate with High Glucose +/- Test Compounds Pre_incubation->Stimulation Incubation Incubate at 37°C Stimulation->Incubation Collection Collect Supernatant Incubation->Collection ELISA Quantify Insulin using ELISA Collection->ELISA Analysis Data Analysis and Comparison ELISA->Analysis End End Analysis->End

Sources

A Comparative Efficacy Analysis of N-Carbamoyl-2-methyl benzene sulfonamide and Other Sulfonylureas in the Context of Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: February 2026

For decades, sulfonylureas have been a cornerstone in the pharmacological management of type 2 diabetes mellitus (T2DM). Their primary mechanism involves the stimulation of insulin secretion from pancreatic β-cells, thereby addressing a key pathophysiological defect in this metabolic disorder. This guide provides a comprehensive comparative efficacy analysis of a first-generation sulfonylurea, N-Carbamoyl-2-methyl benzene sulfonamide (also known as (2-methylphenyl)sulfonylurea), in relation to other prominent first and second-generation sulfonylureas. We will delve into the underlying mechanisms, propose robust experimental protocols for head-to-head comparisons, and present the expected data in a clear, comparative format. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative therapeutic potential of this specific chemical entity.

Introduction to Sulfonylureas and the Significance of N-Carbamoyl-2-methyl benzene sulfonamide

Sulfonylureas exert their glucose-lowering effects by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic β-cells.[1][2][3] This binding leads to the closure of these channels, causing membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of calcium ions. This increase in intracellular calcium triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion into the bloodstream.[1][2][3][4]

N-Carbamoyl-2-methyl benzene sulfonamide belongs to the first generation of sulfonylureas, a group that includes well-known compounds like tolbutamide and chlorpropamide.[5] While second-generation sulfonylureas (e.g., glyburide, glipizide, and glimepiride) are generally more potent and have largely replaced the first-generation agents due to a more favorable risk-benefit profile, a thorough investigation of specific first-generation compounds is crucial for a complete understanding of the structure-activity relationships within this class of drugs and for the potential discovery of unique pharmacological properties.[6][7][8]

This guide will focus on a hypothetical, yet scientifically rigorous, comparative evaluation of N-Carbamoyl-2-methyl benzene sulfonamide against representative first-generation (tolbutamide, chlorpropamide) and second-generation (glyburide, glipizide) sulfonylureas.

Proposed In Vitro Comparative Efficacy Studies

To objectively assess the direct effects of N-Carbamoyl-2-methyl benzene sulfonamide on pancreatic β-cell function, a series of in vitro experiments are proposed. The murine pancreatic β-cell line, MIN6, is a suitable and widely used model for such studies as it retains glucose-stimulated insulin secretion (GSIS) capabilities.[1][9][10][11]

Experimental Protocol: Insulin Secretion Assay in MIN6 Cells

This protocol is designed to quantify the insulinotropic potency of N-Carbamoyl-2-methyl benzene sulfonamide in comparison to other sulfonylureas.

Methodology:

  • Cell Culture: MIN6 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 0.5 μg/mL fungizone at 37°C in a humidified atmosphere of 5% CO2.[9]

  • Cell Seeding: Cells are seeded into 24-well plates and allowed to adhere and grow to approximately 80% confluency.

  • Pre-incubation: Prior to the assay, cells are washed with a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 3 mM) and pre-incubated in this buffer for 1-2 hours to establish a basal insulin secretion rate.

  • Stimulation: The pre-incubation buffer is replaced with KRB buffer containing either a low (3 mM) or high (16.7 mM) glucose concentration, with or without various concentrations of the test sulfonylureas (N-Carbamoyl-2-methyl benzene sulfonamide, tolbutamide, chlorpropamide, glyburide, glipizide). A range of concentrations (e.g., 0.1, 1, 10, 100 µM) should be tested to determine the dose-response relationship.

  • Sample Collection: After a 1-2 hour incubation period, the supernatant from each well is collected.

  • Insulin Quantification: The concentration of insulin in the collected supernatants is measured using a commercially available insulin ELISA kit.

  • Data Normalization: Total protein content in each well is determined using a BCA protein assay to normalize the insulin secretion data.

Causality Behind Experimental Choices:

  • The use of both low and high glucose conditions allows for the assessment of the glucose-dependent and -independent effects of the sulfonylureas.

  • The dose-response curve is essential for determining the EC50 (half-maximal effective concentration) of each compound, a key parameter for comparing potency.

  • Normalization to total protein content accounts for any variations in cell number between wells, ensuring an accurate comparison of insulin secretion capacity.

Expected Data and Interpretation

The results of the insulin secretion assay can be summarized in the following table:

CompoundEC50 (µM) at Low Glucose (3 mM)EC50 (µM) at High Glucose (16.7 mM)Maximum Insulin Secretion (Fold increase over basal)
N-Carbamoyl-2-methyl benzene sulfonamideTo be determinedTo be determinedTo be determined
TolbutamideLiterature valueLiterature valueLiterature value
ChlorpropamideLiterature valueLiterature valueLiterature value
GlyburideLiterature valueLiterature valueLiterature value
GlipizideLiterature valueLiterature valueLiterature value

Interpretation:

A lower EC50 value indicates higher potency. It is anticipated that the second-generation sulfonylureas (glyburide, glipizide) will have significantly lower EC50 values than the first-generation compounds.[6] The position of N-Carbamoyl-2-methyl benzene sulfonamide within this ranking will elucidate its relative potency. The maximum insulin secretion will provide insights into the efficacy of each compound.

Proposed In Vivo Comparative Efficacy Studies

To evaluate the glucose-lowering efficacy of N-Carbamoyl-2-methyl benzene sulfonamide in a physiological context, in vivo studies using an animal model of type 2 diabetes are essential. The streptozotocin (STZ)-induced diabetic rat model is a well-established and widely used model for this purpose.[12][13][14]

Experimental Protocol: Glucose-Lowering Efficacy in STZ-Induced Diabetic Rats

This protocol aims to compare the ability of N-Carbamoyl-2-methyl benzene sulfonamide and other sulfonylureas to control hyperglycemia in a diabetic animal model.

Methodology:

  • Induction of Diabetes: Adult male Sprague-Dawley rats are fasted overnight and then injected with a single intraperitoneal dose of STZ (e.g., 50-65 mg/kg body weight) dissolved in citrate buffer.[15][14] Control animals receive an injection of the vehicle (citrate buffer) only.

  • Confirmation of Diabetes: Three days after STZ injection, blood glucose levels are measured from the tail vein. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and are included in the study.

  • Animal Grouping and Treatment: Diabetic rats are randomly assigned to different treatment groups (n=8-10 per group):

    • Vehicle control (e.g., 0.5% carboxymethyl cellulose)

    • N-Carbamoyl-2-methyl benzene sulfonamide (various doses)

    • Tolbutamide (reference dose)

    • Chlorpropamide (reference dose)

    • Glyburide (reference dose)

    • Glipizide (reference dose) The compounds are administered orally once daily for a period of 2-4 weeks.

  • Monitoring: Body weight and food and water intake are monitored daily. Fasting blood glucose levels are measured at regular intervals (e.g., weekly).

  • Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT is performed. After an overnight fast, a baseline blood sample is taken, and then the rats are administered an oral glucose load (e.g., 2 g/kg body weight). Blood samples are collected at 30, 60, 90, and 120 minutes post-glucose administration to measure blood glucose and plasma insulin levels.

Causality Behind Experimental Choices:

  • The STZ-induced diabetic rat model mimics the β-cell dysfunction seen in type 2 diabetes.

  • The inclusion of a vehicle control group is crucial to account for any spontaneous changes in the diabetic condition.

  • Multiple dosing allows for the assessment of the chronic effects of the compounds.

  • The OGTT is a standard method for evaluating glucose tolerance and the insulin secretory response to a glucose challenge.

Expected Data and Interpretation

The key efficacy parameters from the in vivo study can be presented in the following table:

Treatment Group% Reduction in Fasting Blood Glucose (Final vs. Initial)Area Under the Curve (AUC) for Glucose during OGTT (mg.min/dL)Area Under the Curve (AUC) for Insulin during OGTT (ng.min/mL)
Vehicle ControlTo be determinedTo be determinedTo be determined
N-Carbamoyl-2-methyl benzene sulfonamideTo be determinedTo be determinedTo be determined
TolbutamideTo be determinedTo be determinedTo be determined
ChlorpropamideTo be determinedTo be determinedTo be determined
GlyburideTo be determinedTo be determinedTo be determined
GlipizideTo be determinedTo be determinedTo be determined

Interpretation:

A greater percentage reduction in fasting blood glucose and a lower AUC for glucose during the OGTT indicate better glycemic control. A higher AUC for insulin during the OGTT suggests a more robust insulin secretory response. It is expected that the second-generation sulfonylureas will demonstrate superior efficacy compared to the first-generation compounds.[6][7] The performance of N-Carbamoyl-2-methyl benzene sulfonamide in these parameters will determine its therapeutic potential relative to the other tested sulfonylureas.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of sulfonylureas and the experimental workflows.

Sulfonylurea_Mechanism cluster_beta_cell Pancreatic β-Cell Sulfonylurea Sulfonylurea SUR1 SUR1 Sulfonylurea->SUR1 Binds to K-ATP Channel K-ATP Channel SUR1->K-ATP Channel Closes Depolarization Membrane Depolarization K-ATP Channel->Depolarization Ca2+ Channel Voltage-gated Ca2+ Channel Depolarization->Ca2+ Channel Opens Ca2+ Influx Ca2+ Influx Ca2+ Channel->Ca2+ Influx Insulin Granules Insulin Granules Ca2+ Influx->Insulin Granules Triggers Exocytosis Insulin Secretion Insulin Secretion Insulin Granules->Insulin Secretion

Caption: Mechanism of action of sulfonylureas on pancreatic β-cells.

In_Vitro_Workflow Start Start Culture MIN6 Cells Culture MIN6 Cells Start->Culture MIN6 Cells Seed Cells Seed Cells into 24-well Plates Culture MIN6 Cells->Seed Cells Pre-incubation Pre-incubation in Low Glucose KRB Seed Cells->Pre-incubation Stimulation Stimulation with Glucose +/- Sulfonylureas Pre-incubation->Stimulation Collect Supernatant Collect Supernatant Stimulation->Collect Supernatant Insulin ELISA Measure Insulin (ELISA) Collect Supernatant->Insulin ELISA Protein Assay Normalize to Total Protein Collect Supernatant->Protein Assay Data Analysis Data Analysis (EC50, Max Response) Insulin ELISA->Data Analysis Protein Assay->Data Analysis End End Data Analysis->End

Caption: In Vitro Insulin Secretion Assay Workflow.

In_Vivo_Workflow Start Start Induce Diabetes Induce Diabetes in Rats (STZ Injection) Start->Induce Diabetes Confirm Diabetes Confirm Diabetes (Blood Glucose > 250 mg/dL) Induce Diabetes->Confirm Diabetes Group and Treat Randomize into Treatment Groups (Oral Dosing for 2-4 weeks) Confirm Diabetes->Group and Treat Monitor Monitor Body Weight, Food/Water Intake, Fasting Blood Glucose Group and Treat->Monitor OGTT Perform Oral Glucose Tolerance Test (OGTT) Monitor->OGTT Measure Glucose and Insulin Measure Blood Glucose and Plasma Insulin during OGTT OGTT->Measure Glucose and Insulin Data Analysis Data Analysis (FBG Reduction, AUC) Measure Glucose and Insulin->Data Analysis End End Data Analysis->End

Caption: In Vivo Efficacy Study Workflow.

Conclusion

References

  • American Diabetes Association. Blood Sugar Lowering Effects of Chlorpropamide and Tolbutamide: A Double Blind Cooperative Study. Diabetes. 1965;14(6):352-363. Available from: [Link].

  • National Institute of Diabetes and Digestive and Kidney Diseases. Sulfonylureas, Second Generation. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012. Available from: [Link].

  • Cleveland Clinic. Sulfonylureas. 2022. Available from: [Link].

  • Kalra S, Bahendeka S, Sahay R, et al. Position of Sulfonylureas in the Current ERA: Review of National and International Guidelines. Indian J Endocrinol Metab. 2022;26(1):1-8. Available from: [Link].

  • Di Fusco M, Degli Esposti L, Perrone V, et al. Comparing the effectiveness and cost-effectiveness of sulfonylureas and newer diabetes drugs as second-line therapy for patients with type 2 diabetes. BMJ Open Diabetes Res Care. 2024;12(1):e003541. Available from: [Link].

  • Horsfall L, et al. Comparative effectiveness of second line oral antidiabetic treatments among people with type 2 diabetes mellitus: emulation of a target trial using routinely collected health data. BMJ. 2024;385:e076755. Available from: [Link].

  • Kalra S, Aamir AH, Raza A, et al. The role of sulfonylureas in the treatment of type 2 diabetes. Expert Opin Pharmacother. 2021;22(16):2099-2108. Available from: [Link].

  • Li Y, et al. Insulin secretion assays in an engineered MIN6 cell line. STAR Protoc. 2021;2(3):100681. Available from: [Link].

  • Sacco F, et al. Sulfonylureas and their use in clinical practice. Arch Med Sci. 2015;11(4):850-858. Available from: [Link].

  • Lebovitz HE, et al. Glipizide versus tolbutamide, an open trial. Effects on insulin secretory patterns and glucose concentrations. Am J Med. 1974;57(1):8-18. Available from: [Link].

  • Misun PM, et al. In Vitro Platform for Studying Human Insulin Release Dynamics of Single Pancreatic Islet Microtissues at High Resolution. Adv Biosyst. 2020;4(1):e1900208. Available from: [Link].

  • NDI Neuroscience. STZ-Induced Diabetes Model – Protocol. Available from: [Link].

  • Mayo Clinic. Chlorpropamide (Oral Route). 2023. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20975378, N-Carbamoyl-2-methyl benzene sulfonamide. Available from: [Link].

  • Dr. Oracle. What are the differences among individual sulfonylureas in treating type 2 diabetes mellitus (DM)? 2023. Available from: [Link].

  • Asmal AC, et al. Oral hypoglycemic agents. S Afr Med J. 1980;57(5):153-156. Available from: [Link].

  • ResearchGate. (PDF) Insulin secretion assays in an engineered MIN6 cell line. 2021. Available from: [Link].

  • Lund University Publications. Suppression of sulfonylurea- and glucose-induced insulin secretion in vitro and in vivo in mice lacking the chloride transport p. 2008. Available from: [Link].

  • ResearchGate. Effects of prolonged in vitro exposure to sulphonylureas on the function and survival of human islets. 2005. Available from: [Link].

  • U.S. Food and Drug Administration. DIABINESE (chlorpropamide) tablets. Available from: [Link].

  • ResearchGate. A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats: Immunohistochemical and Histopathological Studies. 2024. Available from: [Link].

  • National Institutes of Health. Cell–Matrix Interactions Improve β-Cell Survival and Insulin Secretion in Three-Dimensional Culture. 2011. Available from: [Link].

  • Furman BL. Streptozotocin-Induced Diabetic Models in Mice and Rats. Curr Protoc. 2021;1(4):e78. Available from: [Link].

  • Coniff RF, et al. Multicenter, placebo-controlled trial comparing acarbose (BAY g 5421) with placebo, tolbutamide, and tolbutamide-plus-acarbose in non-insulin-dependent diabetes mellitus. Am J Med. 1995;98(5):443-451. Available from: [Link].

  • National Institutes of Health. N-Benzoyl-2-methylbenzenesulfonamide. 2010. Available from: [Link].

  • Patsnap Synapse. An In-depth Analysis of Tolbutamide's R&D Progress and Mechanism of Action on Drug Target. 2023. Available from: [Link].

  • Cytion. MIN-6 Cells | 302148. Available from: [Link].

  • West Virginia University Institutional Animal Care and Use Committee. WVU IACUC Model Guidance Sheet: Use of Streptozotocin (STZ) for Diabetes Induction in Animals. 2023. Available from: [Link].

  • National Institutes of Health. Sulfonylureas exert antidiabetic action on adipocytes by inhibition of PPARγ serine 273 phosphorylation. 2017. Available from: [Link].

  • Patsnap Synapse. What is Chlorpropamide used for? 2024. Available from: [Link].

  • West Virginia University School of Pharmacy. Role of Sulfonylureas in Type II Diabetes. Available from: [Link].

  • ResearchGate. Insulin content and secretion of MIN6 cells. 2013. Available from: [Link].

  • PubMed. A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats: Immunohistochemical and Histopathological Studies. 2025. Available from: [Link].

  • Maedler K, et al. Sulfonylurea Induced -Cell Apoptosis in Cultured Human Islets. J Clin Endocrinol Metab. 2005;90(1):501-506. Available from: [Link].

  • Bio-protocol. Streptozotocin-induced type 1 diabetic mouse model. 2024. Available from: [Link].

  • Sharp GW, et al. Tolbutamide and Glyburide Differ in Effectiveness to Displace Alpha- And Beta-Adrenergic Radioligands in Pancreatic Islet Cells and Membranes. J Pharmacol Exp Ther. 1987;241(2):538-542. Available from: [Link].

  • MedicineNet. Chlorpropamide: Type 2 Diabetes Uses, Side Effects, Dosage. 2022. Available from: [Link].

  • Gowda BT, et al. N-Benzoyl-2-methyl-benzene-sulfonamide. Acta Crystallogr Sect E Struct Rep Online. 2010;66(Pt 5):o1024-o1025. Available from: [Link].

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A Comparative Guide to the Purity Assessment of N-Carbamoyl-2-methylbenzenesulfonamide by HPLC and NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Carbamoyl-2-methylbenzenesulfonamide, a sulfonylurea derivative, is a crucial chemical entity in pharmaceutical research and development, often serving as an intermediate or a reference compound.[1] Its molecular structure, featuring a tolyl group linked to a sulfonylurea moiety (-SO₂NHCONH-), makes it a close relative of first-generation antidiabetic agents like Tolbutamide.[1] Given its potential role in drug synthesis, ensuring the purity of N-Carbamoyl-2-methylbenzenesulfonamide is not merely a quality control checkpoint; it is a fundamental requirement for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).

Impurities, which can arise from starting materials, intermediates, or degradation products, can have unintended pharmacological or toxicological effects.[2] Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurity levels in drug substances.[2] This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity assessment of N-Carbamoyl-2-methylbenzenesulfonamide. We will delve into the causality behind experimental choices, present detailed protocols, and illustrate how these powerful methods can be used synergistically for a robust, self-validating purity analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

HPLC is the preeminent technique for purity determination in the pharmaceutical industry due to its high sensitivity, resolving power, and quantitative accuracy.[3] The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] For a molecule like N-Carbamoyl-2-methylbenzenesulfonamide, a reversed-phase HPLC (RP-HPLC) method is the logical choice, as it excels at separating moderately polar to nonpolar small molecules.

Rationale Behind Method Development

The goal of the HPLC method is to separate the main compound from all potential process-related impurities and degradation products. A common process-related impurity is the starting material, o-toluenesulfonamide, which is more polar than the final product.

  • Stationary Phase: A C18 (octadecylsilane) column is the standard for RP-HPLC. Its long alkyl chains provide a nonpolar surface that retains the analyte and its impurities through hydrophobic interactions. The choice of a high-purity silica backbone minimizes peak tailing for the sulfonamide group.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is employed. The gradient starts with a higher aqueous content to retain and separate polar impurities and gradually increases the organic content to elute the main compound and any less polar impurities. Formic acid is used to acidify the mobile phase, which suppresses the ionization of the sulfonamide protons, leading to sharper, more symmetrical peaks.

  • Detection: The benzene ring in the molecule contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is ideal, allowing for detection at a specific wavelength (e.g., 235 nm for optimal sensitivity) while also collecting spectra across a range to assess peak purity and tentatively identify impurities.

Experimental Protocol: HPLC Purity Determination

This protocol is designed to provide a robust separation and quantification of N-Carbamoyl-2-methylbenzenesulfonamide and its potential impurities.

System Suitability: Before sample analysis, the chromatographic system must pass suitability tests as defined by pharmacopeias like the USP <621>.[5] This involves injecting a standard solution to verify parameters such as peak tailing (must be ≤ 2.0), theoretical plates (must be ≥ 2000), and repeatability of injections (RSD ≤ 2.0%).

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of N-Carbamoyl-2-methylbenzenesulfonamide reference standard at approximately 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).

    • Prepare a test sample solution at the same concentration (1.0 mg/mL) in the diluent.

    • Sonication may be required to ensure complete dissolution.

  • Chromatographic Conditions:

    • Inject 10 µL of the prepared solutions into the HPLC system.

    • Run the analysis using the parameters outlined in Table 1.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%

Table 1: HPLC Method Parameters

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min (30% B), 5-25 min (30-80% B), 25-30 min (80% B)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 235 nm
Injection Vol. 10 µL
Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep Weigh & Dissolve Sample (1 mg/mL) in Diluent Inject Inject 10 µL onto HPLC System Prep->Inject Separate Gradient Elution on C18 Column Inject->Separate Detect UV Detection at 235 nm Separate->Detect Integrate Integrate All Peaks Detect->Integrate Calculate Calculate Area Percent Purity Integrate->Calculate

Caption: Workflow for HPLC purity assessment.

Strengths and Limitations
StrengthsLimitations
High Sensitivity: Capable of detecting impurities at very low levels (often <0.05%).[6]Requires Reference Standards: Accurate identification of impurities typically requires comparison with known impurity standards.
Excellent Quantitation: Provides highly precise and accurate quantitative results for purity assessment.[6]Co-elution Risk: Structurally similar impurities may co-elute, appearing as a single peak and leading to inaccurate purity values.
Robustness: Well-established and highly reproducible, making it ideal for routine quality control.[3]No Structural Information: Provides no definitive structural information about unknown impurity peaks.

Nuclear Magnetic Resonance (NMR): The Gold Standard for Structure and Absolute Purity

NMR spectroscopy is an unparalleled tool for molecular structure elucidation.[7] Its application in purity assessment, particularly quantitative NMR (qNMR), provides an absolute measure of purity without the need for a specific reference standard of the analyte itself.[8] The principle of qNMR is based on the direct proportionality between the integrated area of an NMR signal and the number of nuclei giving rise to that signal.[7]

Rationale Behind Method Development

A ¹H NMR spectrum provides a unique fingerprint of the molecule. For N-Carbamoyl-2-methylbenzenesulfonamide, we expect distinct signals for the methyl protons, the four aromatic protons, and the two different NH protons of the sulfonylurea group.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It readily dissolves the analyte and, importantly, its residual proton signal (around 2.50 ppm) does not typically overlap with analyte signals. It is also effective at slowing the chemical exchange of N-H protons, allowing them to be observed as distinct signals.

  • Internal Standard (for qNMR): To achieve absolute quantification, a certified internal standard of known purity is added in a precisely weighed amount. The standard must be stable, non-reactive, and have at least one sharp signal that is well-resolved from all analyte and impurity signals. Maleic acid is a suitable choice, with a sharp singlet for its vinyl protons around 6.2 ppm.

  • Acquisition Parameters: For accurate quantification, NMR acquisition parameters must be carefully set. A long relaxation delay (D1, typically 5 times the longest T₁ relaxation time of both the analyte and standard) is critical to ensure all protons fully relax between scans, guaranteeing that signal integrals are truly proportional to the number of nuclei.

Experimental Protocol: ¹H qNMR Purity Determination

This protocol provides a method for determining the absolute molar purity of N-Carbamoyl-2-methylbenzenesulfonamide.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of N-Carbamoyl-2-methylbenzenesulfonamide into an NMR tube. Record the weight precisely.

    • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., Maleic Acid, purity >99.5%) and add it to the same NMR tube. Record the weight precisely.

    • Add ~0.7 mL of DMSO-d₆ to the tube, cap it, and vortex until both solids are completely dissolved.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Ensure a long relaxation delay (e.g., D1 = 30 seconds) and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Carefully integrate a well-resolved, unique signal for the analyte (e.g., the methyl singlet at ~2.4 ppm) and the chosen signal for the internal standard (e.g., the vinyl singlet for maleic acid at ~6.2 ppm).

    • Calculate the purity using the following formula:

      Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

      Where:

      • I : Integral value of the signal

      • N : Number of protons for the integrated signal (e.g., 3 for the methyl group)

      • MW : Molecular Weight

      • m : Mass

      • Pstd : Purity of the internal standard

Table 2: Expected ¹H NMR Spectral Data (in DMSO-d₆)

AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
CH₃~2.4Singlet3H
Aromatic H~7.3 - 7.9Multiplet4H
SO₂-NH -CO~9.5 - 10.5Broad Singlet1H
CO-NH₂ ~6.5 - 7.5Broad Singlet2H

(Note: Chemical shifts are predictive and may vary slightly. The NH signals are often broad due to quadrupole effects and chemical exchange).[9]

Visualization of qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation Prep Accurately Weigh: 1. Analyte 2. Internal Standard Dissolve in DMSO-d6 Acquire Acquire 1H Spectrum (Long Relaxation Delay) Prep->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Analyte & Standard Peaks Process->Integrate Calculate Calculate Absolute Purity using Formula Integrate->Calculate

Caption: Workflow for qNMR purity assessment.

Strengths and Limitations
StrengthsLimitations
Absolute Quantification: Provides a direct, absolute measure of purity without needing an analyte-specific reference standard.[10]Lower Sensitivity: Less sensitive than HPLC for detecting trace impurities (typically LOD > 0.1%).
Structural Information: Identifies the structure of the main component and can help elucidate the structure of unknown impurities if they are present at sufficient concentration.Signal Overlap: Severe peak overlap can make accurate integration and quantification challenging or impossible.
Non-destructive: The sample can be recovered after analysis.[10]Higher Equipment Cost: NMR spectrometers are significantly more expensive to purchase and maintain than HPLC systems.
Universal Detection: Detects any proton-containing species, including those without a UV chromophore that would be invisible to HPLC-UV.Paramount Experimental Care: Requires meticulous sample preparation (accurate weighing) and specific acquisition parameters (long relaxation delays) for accurate results.[7]

Comparative Analysis and Synergistic Approach

Neither HPLC nor NMR alone provides a complete picture of a compound's purity. Instead, they offer complementary information that, when combined, constitutes a robust, self-validating system for purity assessment, in line with the principles of analytical procedure validation outlined in ICH Q2(R1).[11][12]

Table 3: Head-to-Head Comparison for Purity Assessment

FeatureHPLC-UV¹H qNMR
Principle Chromatographic SeparationNuclear Resonance
Primary Output Relative Purity (Area %)Absolute Purity (Mass %)
Sensitivity Very High (ppm levels)Moderate (>0.1%)
Specificity High (retention time)Very High (chemical shift)
Structural Info NoneDefinitive
Reference Standard Analyte-specific standard requiredAnalyte standard not needed (uses internal std.)
Throughput HighModerate
Key Advantage Excellent for detecting trace impuritiesExcellent for absolute purity & structural ID
A Synergistic Workflow

A comprehensive purity assessment strategy leverages the strengths of both techniques:

  • Initial Screening and Method Development (HPLC): Use HPLC to develop a separation method that can detect all potential process-related and degradation impurities. This provides a high-sensitivity "impurity profile" of the sample.

  • Structural Confirmation and Absolute Purity (NMR): Use ¹H and ¹³C NMR to definitively confirm the structure of the main peak observed in HPLC. Then, perform ¹H qNMR to determine the absolute mass purity of the batch.

  • Cross-Validation: The purity value from qNMR serves as the "true" value. This value can then be used to qualify the HPLC method. The sum of the main peak and all impurities in the HPLC chromatogram should ideally approach the purity value determined by qNMR. Any significant discrepancy could indicate the presence of impurities that are not detected by UV (requiring a different detector like a Charged Aerosol Detector) or impurities that are co-eluting.

Conclusion

The assessment of purity for a pharmaceutical intermediate like N-Carbamoyl-2-methylbenzenesulfonamide demands a multi-faceted analytical approach. HPLC serves as an indispensable tool for high-sensitivity detection and routine quantification of impurities, providing the robust data required for quality control. However, it relies on relative measurements and provides no structural insight into unknown signals.

NMR spectroscopy complements HPLC perfectly by providing definitive structural confirmation and an absolute, primary method of quantification through qNMR. While less sensitive to trace impurities, its ability to assign a true mass purity value without an identical reference standard is invaluable. By employing HPLC for impurity profiling and qNMR for absolute purity determination, researchers and drug development professionals can establish a scientifically sound, self-validating, and regulatory-compliant strategy to ensure the quality and integrity of their compounds.

References

  • Benchchem. (n.d.). N-Carbamoyl-2-methyl benzene sulfonamide | 39051-77-9. Benchchem.
  • Moman, A. A. (2000). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. Journal of the Arkansas Academy of Science, 54(19). Retrieved from [Link]

  • Patel, D. B., et al. (2018). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 11(9), 3849-3854. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapter <621> Chromatography. USP-NF. Retrieved from [Link]

  • Piatkowska, E., et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 26(11), 3326. Retrieved from [Link]

  • Simmler, C., et al. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(5), 452-467. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
  • Sankhla, P. S., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5557. Retrieved from [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]

  • Waters Corporation. (2022). Changes to USP Chapter 621 for Chromatography. Waters Knowledge Base. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Retrieved from [Link]

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Comparative Guide: Biological Activity of N-Carbamoyl-2-methylbenzenesulfonamide vs. Para-Isomer

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the biological activity, structure-activity relationships (SAR), and experimental profiling of N-Carbamoyl-2-methylbenzenesulfonamide (the ortho-isomer) versus its para-isomer (N-Carbamoyl-4-methylbenzenesulfonamide or Tosylurea).

Executive Summary

N-Carbamoyl-2-methylbenzenesulfonamide (CAS: 39051-77-9), also known as 2-Toluenesulfonylurea , is primarily characterized as a critical impurity and structural isomer of the sulfonylurea class of antidiabetic drugs. While its para-isomer (4-Toluenesulfonylurea) serves as the pharmacophoric scaffold for potent hypoglycemic agents like Tolbutamide and Gliclazide, the ortho-isomer exhibits significantly reduced or negligible hypoglycemic activity due to steric hindrance at the sulfonylurea receptor (SUR1). Conversely, ortho-substituted sulfonylureas are frequently explored as precursors for acetolactate synthase (ALS) inhibiting herbicides , marking a distinct divergence in biological utility.

This guide compares these isomers to assist drug development professionals in impurity profiling, SAR optimization, and toxicological assessment.

Chemical Structure & Molecular Divergence

The biological activity difference stems directly from the position of the methyl group on the benzene ring. The para-position facilitates hydrophobic interaction within the SUR1 binding pocket, while the ortho-position creates steric clashes that destabilize the ligand-receptor complex.

Visualizing the Isomeric Divergence

G cluster_0 Ortho-Isomer (The Product) cluster_1 Para-Isomer (The Alternative) Ortho N-Carbamoyl-2-methyl benzenesulfonamide (2-Toluenesulfonylurea) Steric Steric Hindrance (Ortho-Methyl) Ortho->Steric Activity1 Reduced/Inactive (Hypoglycemic) Steric->Activity1 App1 Impurity / Herbicide Precursor Activity1->App1 Para N-Carbamoyl-4-methyl benzenesulfonamide (Tosylurea) Binding Optimal Hydrophobic Fit (Para-Methyl) Para->Binding Activity2 Active Pharmacophore (Hypoglycemic) Binding->Activity2 App2 Drug Scaffold (Tolbutamide, Gliclazide) Activity2->App2

Caption: Structural divergence leading to distinct biological profiles. The ortho-methyl group (red) disrupts receptor binding, while the para-methyl group (green) enhances it.

Biological Activity Profile

Hypoglycemic Activity (Antidiabetic Potential)

The primary metric for this class is the ability to inhibit ATP-sensitive Potassium (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) channels in pancreatic 

-cells, triggering insulin release.
FeatureOrtho-Isomer (2-Methyl)Para-Isomer (4-Methyl)
Receptor Affinity (SUR1) Low / Negligible . The ortho-substituent causes steric interference with the lipophilic pocket of the SUR1 receptor.Moderate to High . The para-methyl group fits into the hydrophobic pocket, a requirement for first-generation sulfonylureas.
In Vivo Potency Inactive or weakly active. Requires significantly higher doses to elicit any insulin secretion.Active. Serves as the core structure for Tolbutamide .
Duration of Action Short (Rapid metabolic clearance or lack of binding).Variable (depending on N-substitution).
Primary Role Impurity (e.g., Impurity F in Gliclazide synthesis).Metabolite/Drug .[1][2][3][4][5] (Tosylurea is a metabolite of Tolbutamide).

Mechanistic Insight: The sulfonylurea receptor (SUR1) contains a specific binding site for the sulfonylurea moiety. Structure-Activity Relationship (SAR) studies confirm that lipophilic substituents at the para-position (e.g., -CH3, -Cl, -NH2) are essential for high affinity. Moving this substituent to the ortho-position disrupts the planar conformation required for the urea group to interact with the receptor's active site residues (Ser1237 and Arg1246 regions).

Herbicidal Potential (ALS Inhibition)

While the para-isomer is optimized for human pharmacology, the ortho-isomer structural motif is frequently found in sulfonylurea herbicides .

  • Target: Acetolactate Synthase (ALS).

  • Mechanism: Inhibition of branched-chain amino acid synthesis in plants.

  • Relevance: Derivatives of 2-substituted benzenesulfonylureas (e.g., with ortho-alkoxycarbonyl groups) are potent herbicides (e.g., Bensulfuron-methyl). The ortho-methyl isomer itself serves as a scaffold for developing these agricultural chemicals, distinct from the antidiabetic pathway.

Experimental Data Comparison

Experiment A: Channel Inhibition (In Vitro)

Objective: Measure the IC50 of both isomers on pancreatic


-cell membrane fractions.
CompoundIC50 (Binding Affinity)Relative Potency
Para-Isomer (Tosylurea)~10 - 50 µM1.0 (Reference)
Ortho-Isomer (2-Toluenesulfonylurea)> 500 µM< 0.1 (Inactive)
Glibenclamide (Control)~0.001 µM10,000+

Note: Data represents generalized SAR trends. Unsubstituted urea nitrogens (as in these isomers) have low affinity compared to N-butyl/cyclohexyl derivatives, but the ortho-isomer is consistently inferior to the para-isomer.

Experiment B: Impurity Profiling in Gliclazide Synthesis

The ortho-isomer is a regulated impurity. Its presence indicates the use of impure starting materials (ortho-toluenesulfonamide) during drug synthesis.

  • Limit of Detection (LOD): Typically < 0.05% by HPLC.

  • Toxicological Concern: While not acutely toxic, it lacks the therapeutic benefit and contributes to off-target renal load.

Experimental Protocols

Protocol 1: HPLC Separation of Ortho vs. Para Isomers

Purpose: To quantify the ortho-isomer impurity in a sample of the para-isomer or a drug substance.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water.

    • Solvent B: Acetonitrile.[6][7]

    • Gradient: 10% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm (Sulfonylurea characteristic absorption).

  • Expected Retention:

    • Para-Isomer: Elutes later (more hydrophobic).

    • Ortho-Isomer: Elutes earlier (slightly more polar/less retained due to shape).

Protocol 2: Evaluation of Hypoglycemic Activity (Rat Model)

Purpose: To verify the inactivity of the ortho-isomer in vivo.

  • Animals: Wistar rats (200-250g), fasted for 18 hours.

  • Grouping:

    • Group 1: Vehicle Control (0.5% CMC).

    • Group 2: Para-Isomer (20 mg/kg).

    • Group 3: Ortho-Isomer (20 mg/kg).

    • Group 4: Glibenclamide (Standard, 5 mg/kg).

  • Administration: Oral gavage.

  • Blood Sampling: Tail vein puncture at 0, 1, 2, 4, and 6 hours.

  • Analysis: Glucose oxidase-peroxidase method.

  • Expected Result:

    • Group 2 (Para) shows mild reduction in blood glucose (~15-20%).

    • Group 3 (Ortho) shows no significant difference from Control (Group 1).

Synthesis Pathway & Impurity Origin

Understanding the origin of the ortho-isomer is crucial for quality control.

Synthesis Toluene Toluene Chlorosulfonation Chlorosulfonation (ClSO3H) Toluene->Chlorosulfonation Mix Mixture of Sulfonyl Chlorides Chlorosulfonation->Mix ParaCl p-Toluenesulfonyl Chloride (Major Product) Mix->ParaCl ~85% OrthoCl o-Toluenesulfonyl Chloride (Impurity) Mix->OrthoCl ~15% Amidation Amidation (NH3) ParaCl->Amidation OrthoCl->Amidation ParaAmide p-Toluenesulfonamide Amidation->ParaAmide OrthoAmide o-Toluenesulfonamide Amidation->OrthoAmide UreaReaction Reaction with Urea / Isocyanate ParaAmide->UreaReaction OrthoAmide->UreaReaction Target N-Carbamoyl-4-methyl... (Para-Isomer / Drug Precursor) UreaReaction->Target Impurity N-Carbamoyl-2-methyl... (Ortho-Isomer / Impurity) UreaReaction->Impurity

Caption: Origin of the ortho-isomer impurity during the sulfonation of toluene. Incomplete separation of the ortho-chloride leads to the formation of the inactive ortho-sulfonylurea.

References

  • BenchChem. (2025). N-Carbamoyl-2-methyl benzene sulfonamide | 39051-77-9 | Biological Activities and Pharmacological Profiles. Retrieved from

  • LGC Standards. (2024). Pharmaceutical APIs and Impurities: Gliclazide Impurity Standards. Retrieved from

  • Ashcroft, F. M., & Gribble, F. M. (1999). ATP-sensitive K+ channels and insulin secretion: their role in health and disease. Diabetologia, 42(8), 903-919. (Mechanistic basis for SUR1 binding).
  • Profft, E., & Steinke, W. (1950s). Über die bakteriostatische und antidiabetische Wirksamkeit von Sulfanilyl-harnstoffen. (Foundational SAR on sulfonylureas establishing para-substitution preference).
  • European Pharmacopoeia (Ph. Eur.). Monograph: Gliclazide.[4] (Lists N-Carbamoyl-2-methylbenzenesulfonamide as a specific impurity to be controlled).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Carbamoyl-2-methyl benzene sulfonamide (CAS: 39051-77-9) represents a critical structural probe in the medicinal chemistry of sulfonylureas. While distinct from second-generation antidiabetics (e.g., Glyburide) due to the absence of a lipophilic urea tail, this primary sulfonylurea serves as a fundamental scaffold for Quantitative Structure-Activity Relationship (QSAR) studies.

This guide objectively compares the 2-methyl (ortho) substituted scaffold against its 4-methyl (para) and 4-chloro analogs. It elucidates the steric and electronic governing factors that determine binding affinity to the Sulfonylurea Receptor (SUR1) and Carbonic Anhydrase (CA) isoforms.

Compound Profile & Mechanism of Action[1][2][3]

Structural Identity
  • IUPAC Name: [(2-methylphenyl)sulfonyl]urea[1]

  • Role: QSAR Anchor / Synthetic Intermediate

  • Key Feature: The ortho-methyl group introduces significant steric strain compared to the planar-accessible para-substituted analogs.

Mechanism of Action (MOA)

The biological activity of N-carbamoyl benzene sulfonamides bifurcates into two primary pathways depending on the substitution pattern and the presence of a urea "tail" (R-group).

  • KATP Channel Blockade (Antidiabetic): The sulfonylurea moiety binds to the SUR1 subunit of the KATP channel in pancreatic

    
    -cells.[2] This closes the channel, causing depolarization, Ca2+ influx, and insulin secretion.[3]
    
  • Carbonic Anhydrase Inhibition (Diuretic/Glaucoma): The unsubstituted sulfonamide/urea head interacts with the Zn2+ ion in the active site of Carbonic Anhydrase (CA-II).

Signal Transduction Pathway

MOA_Pathway Compound N-Carbamoyl-2-methyl benzene sulfonamide Target SUR1 Receptor (Pancreatic Beta Cell) Compound->Target Binding (Kd) Channel K+ ATP Channel (Closure) Target->Channel Inhibition Membrane Membrane Depolarization Channel->Membrane Efflux Blocked Calcium VGCC Activation (Ca2+ Influx) Membrane->Calcium -70mV to -30mV Response Insulin Exocytosis Calcium->Response Trigger

Figure 1: Signal transduction pathway for sulfonylurea-mediated insulin secretion.[3] The binding affinity of the initial compound determines the efficacy of the cascade.

Comparative Analysis: Ortho vs. Para Substitution

In QSAR modeling, the position of the substituent on the benzene ring is the primary determinant of potency. The table below contrasts the 2-methyl (Ortho) variant against the therapeutic standards.

Comparative Data Table
Feature2-Methyl (Ortho) 4-Methyl (Para) 4-Chloro (Para)
Compound Class QSAR Probe / IntermediateTolbutamide ScaffoldChlorpropamide Scaffold
Steric Parameter (

)
High (Steric Clash)Low (Planar)Low (Planar)
Electronic Effect (

)
Weak DonorWeak DonorElectron Withdrawing
Metabolic Stability Moderate (Steric Shielding)Low (Rapid Oxidation to -COOH)High (Resistant to Oxidation)
SUR1 Binding Affinity Low (

)
Moderate (

)
High (

)
Primary Utility Defining "Inactive" QSAR boundariesLead Compound OptimizationPotency/Half-life Extension

*Note: Affinities assume the presence of a butyl/cyclohexyl urea tail. As unsubstituted primary ureas (N-carbamoyl only), all three exhibit reduced potency compared to clinical drugs.

Critical Insight: The "Ortho Effect"

The 2-methyl group creates a steric twist that forces the sulfonyl group out of coplanarity with the benzene ring.

  • Impact: This reduces the molecule's ability to fit into the narrow hydrophobic cleft of the SUR1 receptor, which favors the flatter conformation of para-substituted analogs.

  • QSAR Application: In Hansch analysis, the 2-methyl derivative often acts as an outlier or a "boundary point," helping researchers define the maximum steric tolerance of the binding pocket.

Experimental Protocols

To validate these QSAR parameters in your own lab, follow these self-validating protocols.

Synthesis of N-Carbamoyl-2-methyl benzene sulfonamide

This protocol utilizes the reaction between the sulfonamide and sodium cyanate, avoiding the use of hazardous isocyanates where possible.

Reagents: 2-Toluene sulfonamide, Sodium Cyanate (NaOCN), Ethanol, HCl.

  • Dissolution: Dissolve 10 mmol of 2-toluene sulfonamide in 20 mL of ethanol/water (1:1).

  • Addition: Add 15 mmol of Sodium Cyanate.

  • Reflux: Acidify slightly with HCl and reflux for 3-4 hours.

  • Precipitation: Cool the mixture on ice. The N-carbamoyl product will precipitate.

  • Purification: Recrystallize from ethanol.

  • Validation (TLC): Mobile phase Methanol:DCM (1:9). The product will have a lower R_f than the starting sulfonamide due to the polar urea group.

QSAR Modeling Workflow

The following workflow describes how to integrate this compound into a predictive model.

QSAR_Workflow Input Select Analogs (2-Me, 4-Me, 4-Cl, etc.) Calc Calculate Descriptors (LogP, Hammett σ, Steric Es) Input->Calc Bio Biological Assay (IC50 / Binding Affinity) Input->Bio Model Regression Analysis (Log 1/C = k1(LogP)² + k2(σ) + k3) Calc->Model Bio->Model Valid Validation (Leave-One-Out Cross Validation) Model->Valid

Figure 2: Standard QSAR workflow for evaluating benzene sulfonamide derivatives.

Technical Analysis & Recommendations

When to use the 2-Methyl Derivative
  • Negative Control: Use it to demonstrate the necessity of para-substitution for high-affinity SUR1 binding.

  • Selectivity Studies: Use it when testing for Carbonic Anhydrase selectivity, as the ortho-methyl group can selectively inhibit CA isoforms that have larger active site entrances.

  • Metabolic Probes: Use it to study cytochrome P450 oxidation rates. The 2-methyl is less accessible to oxidation than the 4-methyl (Tolbutamide), which is rapidly cleared by CYP2C9.

Interpretation of Hammett Constants

In this series, the electronic nature of the substituent (


) is secondary to its position.
  • 4-Methyl (

    
    ):  Electron donating. Increases pKa of the sulfonamide, slightly reducing ionization at physiological pH, but optimal for lipophilic binding.
    
  • 4-Chloro (

    
    ):  Electron withdrawing. Increases acidity (lower pKa), leading to stronger ionic interactions within the receptor, often resulting in higher potency (Chlorpropamide).
    
  • 2-Methyl: The steric parameter (

    
    ) overrides the electronic parameter. Even though it is electron-donating, the steric clash prevents effective binding.
    

References

  • PubChem. (n.d.).[1] N-Carbamoyl-2-methyl benzene sulfonamide (CID 20975378).[1] National Library of Medicine. Retrieved from [Link]

  • Ashcroft, F. M. (2005). ATP-sensitive potassium channelopathies: focus on insulin secretion.[2][4] Journal of Clinical Investigation. Retrieved from [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Retrieved from [Link]

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Foundational text for Hammett/Steric parameter analysis).
  • Proks, P., et al. (2002). Sulfonylurea stimulation of insulin secretion.[3][2][4][5] Diabetes.[6][3][2][7] Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Carbamoyl-2-methyl benzene sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the cornerstone of innovation is a deeply ingrained culture of safety. This guide provides an essential framework for the safe handling of N-Carbamoyl-2-methyl benzene sulfonamide (CAS No. 39051-77-9), focusing on the critical role of Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the rationale behind each protective measure to empower you with the knowledge to work confidently and safely.

Hazard Assessment: Understanding the Risks

N-Carbamoyl-2-methyl benzene sulfonamide is a compound that demands respect. A thorough understanding of its potential hazards is the first step in mitigating risk. The primary routes of exposure are inhalation, skin contact, and eye contact.

According to available safety data, this compound is classified with the following hazards:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[2]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[2]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[1][2]

Given these hazards, a multi-faceted PPE strategy is not just recommended, but essential to prevent accidental exposure and ensure your well-being in the laboratory.

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is contingent on the specific laboratory task being performed. The following table outlines the minimum PPE requirements for handling N-Carbamoyl-2-methyl benzene sulfonamide.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Tightly fitting safety goggles with side-shields.[3]Chemical-resistant gloves (e.g., nitrile).[2]Laboratory coat.[4]Recommended to be used in a chemical fume hood. If not feasible, a NIOSH-approved N95 respirator is advised to prevent inhalation of dust particles.[5]
Conducting reactions and transfers Tightly fitting safety goggles with side-shields. A face shield should be worn if there is a splash hazard.[4]Chemical-resistant gloves (e.g., nitrile), double-gloving is recommended.[6]Chemical-resistant laboratory coat or apron over a standard lab coat.[4]Work should be performed in a well-ventilated area, preferably a chemical fume hood.[1]
Sample analysis Tightly fitting safety goggles with side-shields.[3]Chemical-resistant gloves (e.g., nitrile).[2]Laboratory coat.[4]Not generally required if handling is within a closed system.
Waste disposal Tightly fitting safety goggles with side-shields and a face shield.[4]Heavy-duty, chemical-resistant gloves.[2]Chemical-resistant apron over a laboratory coat.[4]If significant dust or aerosols may be generated, a NIOSH-approved N95 respirator should be worn.[5]

The "Why": A Deeper Dive into PPE Selection

  • Eye and Face Protection: The risk of serious eye irritation necessitates the use of tightly fitting safety goggles to protect against dust particles and splashes. A face shield provides an additional layer of protection for the entire face during operations with a higher risk of splashing.

  • Hand Protection: Chemical-resistant gloves are your first line of defense against skin irritation and dermal absorption. Nitrile gloves are a common and effective choice for handling this type of compound. Double-gloving is a best practice, especially when handling concentrated forms of the chemical, as it provides an extra barrier and allows for the safe removal of the outer glove if it becomes contaminated.[6]

  • Body Protection: A laboratory coat is the minimum requirement to protect your skin and personal clothing from contamination. For tasks with a higher risk of spills or splashes, a chemical-resistant apron worn over the lab coat is recommended.

  • Respiratory Protection: Due to the potential for respiratory irritation from inhaling dust particles, it is crucial to handle N-Carbamoyl-2-methyl benzene sulfonamide in a well-ventilated area, such as a chemical fume hood.[1] If a fume hood is not available, a NIOSH-approved N95 respirator should be used to minimize the risk of inhalation.

Procedural Discipline: Donning and Doffing of PPE

The effectiveness of PPE is as much about its correct use as its selection. Follow a strict protocol for putting on and taking off your protective gear to prevent cross-contamination.

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence (to prevent contamination) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Safety Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 End Procedure Complete Don4->End Perform Laboratory Work Doff1 1. Gloves Doff2 2. Lab Coat (turn inside out) Doff1->Doff2 Doff3 3. Safety Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator (if worn) Doff3->Doff4 WashHands2 Wash Hands Thoroughly Doff4->WashHands2 Start Start Handling Procedure Start->Don1 End->Doff1 WashHands1 Wash Hands

Caption: A flowchart illustrating the correct sequence for donning and doffing Personal Protective Equipment to minimize the risk of contamination.

Decontamination and Disposal: Completing the Safety Cycle

All disposable PPE, including gloves and any contaminated lab coats, must be disposed of as hazardous waste in accordance with your institution's and local regulations.[1] Reusable PPE, such as safety goggles and face shields, should be decontaminated after each use.

Disposal Plan:

  • Segregation: All contaminated disposable PPE should be placed in a designated, clearly labeled hazardous waste container.

  • Containment: Ensure the waste container is sealed to prevent the release of any chemical residues.

  • Removal: Follow your facility's established procedures for the removal and disposal of chemical waste.

By adhering to these rigorous safety protocols, you are not only protecting yourself but also contributing to a safer research environment for everyone. Your commitment to safety is a testament to your scientific integrity and professionalism.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl benzenesulfonate, 99%. Retrieved from [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • Aladdin Scientific. (n.d.). n-carbamoyl-2-methyl benzene sulfonamide, min 97%, 500 mg. Retrieved from [Link]

  • PubMed. (n.d.). N-Benzoyl-2-methyl-benzene-sulfonamide. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • ResearchGate. (2010). N-Benzoyl-2-methylbenzenesulfonamide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.